Griselimycin
Description
Properties
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26034-16-2 | |
| Record name | Griselimycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Antibacterial Spectrum of Griselimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griselimycin, a cyclic non-ribosomal peptide antibiotic, has garnered renewed interest as a potent antitubercular agent. Its unique mechanism of action, targeting the DNA polymerase sliding clamp DnaN, sets it apart from many current antibiotics and offers a promising avenue for combating drug-resistant mycobacterial infections. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its optimized synthetic analog, Cyclohexyl-griselimycin (CGM). It consolidates quantitative data on its activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Introduction
Originally discovered in the 1960s, this compound demonstrated significant promise against Mycobacterium tuberculosis. However, its development was halted due to poor pharmacokinetic properties. Recent advancements in medicinal chemistry have led to the creation of synthetic analogs, such as Cyclohexyl-griselimycin (CGM), which exhibit improved oral bioavailability and enhanced in vivo efficacy.[1][2] This guide serves as a comprehensive resource for understanding the antibacterial profile of these compelling compounds.
Mechanism of Action
Griselimycins exert their bactericidal effect by inhibiting a crucial component of the bacterial DNA replication machinery.[1] They specifically target the sliding clamp, a ring-shaped protein encoded by the dnaN gene, which is essential for the processivity of DNA polymerase III. By binding to a hydrophobic pocket on the DnaN protein, this compound acts as a protein-protein interaction inhibitor, preventing the recruitment of the DNA polymerase and other DNA repair proteins to the replication fork, thereby blocking DNA synthesis and leading to cell death.[2][3] Resistance to this compound is rare and often associated with a significant fitness cost to the bacteria, typically arising from the amplification of the dnaN gene.[1][2]
Caption: Mechanism of this compound action on the DNA sliding clamp.
Antibacterial Spectrum: Quantitative Data
The antibacterial activity of this compound and its analogs is primarily directed against mycobacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial species.
Table 1: In Vitro Activity of this compound (GM) and Analogs against Mycobacterium Species
| Organism | Compound | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Mycobacterium tuberculosis H37Rv | This compound (GM) | 1.0 | - | [1] |
| Mycobacterium tuberculosis H37Rv | Methylthis compound (MGM) | 0.6 | - | [1] |
| Mycobacterium tuberculosis H37Rv | Cyclohexyl-griselimycin (CGM) | 0.06 | - | [1] |
| Mycobacterium smegmatis | This compound (GM) | 4.5 | - | [1] |
| Mycobacterium smegmatis | Cyclohexyl-griselimycin (CGM) | 0.6 | - | [1] |
| Mycobacterium abscessus ATCC 19977 | Cyclohexyl-griselimycin (CGM) | - | 0.5 | [2] |
| Mycobacterium abscessus K21 | Cyclohexyl-griselimycin (CGM) | - | 0.4 | [2] |
| Mycobacterium abscessus subsp. abscessus 103 | Cyclohexyl-griselimycin (CGM) | - | 0.1 | [2] |
| Mycobacterium abscessus subsp. massiliense M111 | Cyclohexyl-griselimycin (CGM) | - | 0.4 | [2] |
| Mycobacterium abscessus subsp. bolletii 55 | Cyclohexyl-griselimycin (CGM) | - | 0.6 | [2] |
Table 2: In Vitro Activity of Griselimycins against Other Bacterial Species
| Organism | Compound(s) | Activity | Reference(s) |
| Corynebacterium glutamicum | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |
| Micrococcus luteus | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |
| Nocardia asteroides | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |
| Streptomyces coelicolor | Griselimycins (GM, MGM, CGM) | Susceptible | [1] |
| Bacillus subtilis | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |
| Enterococcus faecium | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |
| Staphylococcus aureus | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |
| Streptococcus pneumoniae | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |
| Gram-negative bacteria | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |
| Fungi | Griselimycins (GM, MGM, CGM) | Not Susceptible | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against mycobacteria.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80.
-
This compound or its analogs, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial culture in the early logarithmic growth phase.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare serial twofold dilutions of the this compound compound in the supplemented Middlebrook 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and adjust its density to a McFarland standard of 0.5. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.
-
Include a growth control well containing only the broth and the bacterial inoculum.
-
Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis or 3-5 days for faster-growing mycobacteria like M. abscessus.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth, which can be determined visually or by measuring the optical density at 600 nm (OD600).[2]
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Culture flasks or tubes.
-
Supplemented Middlebrook 7H9 broth.
-
This compound or its analogs.
-
Bacterial culture in the early logarithmic growth phase.
-
Phosphate-buffered saline (PBS) for washing.
-
Middlebrook 7H10 agar (B569324) plates.
Procedure:
-
Inoculate flasks containing supplemented Middlebrook 7H9 broth with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Add the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each culture.
-
Wash the cells by centrifugation and resuspension in PBS to prevent drug carry-over.
-
Prepare serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C until colonies are visible (typically 2-3 weeks for M. tuberculosis).
-
Count the colonies to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[2]
In Vivo Efficacy in a Mouse Model of Infection
This protocol describes a general framework for assessing the in vivo activity of this compound analogs against mycobacterial infections in mice.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID) for M. abscessus or BALB/c mice for M. tuberculosis.
-
Aerosol infection chamber or intranasal delivery apparatus.
-
This compound analog formulated for oral gavage.
-
Appropriate control antibiotic (e.g., clarithromycin (B1669154) for M. abscessus).
-
Vehicle control.
-
Equipment for organ homogenization and CFU enumeration.
Procedure:
-
Infect mice with a standardized dose of the mycobacterial strain via aerosol or intranasal route.
-
After a pre-determined period to allow the infection to establish (e.g., 24 hours), begin treatment.
-
Administer the this compound analog, control antibiotic, or vehicle control to respective groups of mice daily by oral gavage for a specified duration (e.g., 10 consecutive days).[2]
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and/or spleen.
-
Homogenize the organs in a suitable buffer.
-
Plate serial dilutions of the organ homogenates onto appropriate agar media.
-
Incubate the plates and subsequently enumerate the CFUs to determine the bacterial burden in the organs.
-
Compare the bacterial loads in the treated groups to the vehicle control group to assess the in vivo efficacy of the compound.[2]
Caption: Workflow for in vivo efficacy studies in a mouse model.
Conclusion
This compound and its optimized analogs, particularly Cyclohexyl-griselimycin, exhibit a potent and specific antibacterial spectrum against clinically relevant mycobacteria, including drug-resistant strains of M. tuberculosis and the notoriously difficult-to-treat M. abscessus. Their novel mechanism of action, targeting the DNA polymerase sliding clamp, and the low frequency of resistance make them highly attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of antibiotics.
References
The Griselimycin Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycins are a class of cyclic depsipeptide antibiotics with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Produced by various Streptomyces species, such as Streptomyces sp. DSM 40835, Streptomyces griseus, and Streptomyces caelicus, these natural products have garnered significant interest as promising scaffolds for the development of novel anti-tuberculosis drugs.[1] This technical guide provides an in-depth overview of the griselimycin biosynthesis pathway, focusing on the genetic and enzymatic machinery responsible for its production. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.
The this compound Biosynthetic Gene Cluster (gri)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster (gri) within the producer organism's genome.[1] In Streptomyces sp. DSM 40835, this cluster spans a significant portion of the chromosome and encodes a suite of enzymes, including a multi-modular non-ribosomal peptide synthetase (NRPS), tailoring enzymes, and proteins responsible for the synthesis of a key non-proteinogenic amino acid precursor.[1]
Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetase (NRPS)
This compound is assembled on a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This enzymatic assembly line is responsible for the sequential condensation of amino acid building blocks to form the decapeptide backbone of this compound. The gri cluster encodes the NRPS machinery, which is organized into modules, each responsible for the incorporation of a specific amino acid.[1]
Biosynthesis of the Unique Precursor: (2S,4R)-4-methyl-proline (4-MePro)
A key structural feature of this compound is the presence of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro). The biosynthesis of this unusual building block is a critical part of the overall pathway and is encoded by a sub-cluster of genes within the gri operon. The pathway begins with the common amino acid L-leucine and proceeds through a series of enzymatic modifications.
The biosynthesis of (2S,4R)-4-methyl-proline is initiated by the enzyme GriE , a hydroxylase that converts L-leucine to 5-hydroxyleucine.[1] This intermediate is then oxidized by the dehydrogenase GriF .[1] The final steps involve a cyclization and reduction, catalyzed by the reductase GriH , to yield (2S,4R)-4-methyl-proline.[1]
Quantitative Data on this compound Production
The production of this compound and its methylated derivative, methyl-griselimycin, can be influenced by the availability of precursors. Feeding experiments with the direct precursor of the methyl-proline moiety have been shown to significantly enhance the yield of methyl-griselimycin.
Table 1: Effect of (2S,4R)-4-methyl-proline Feeding on Methyl-Griselimycin Production in Streptomyces sp. DSM 40835 [3]
| Feeding Concentration of (2S,4R)-4-methyl-proline (µg/mL) | Incubation Time (days) | Relative Methyl-Griselimycin Production (%) |
| 0 | 1 | 100 |
| 20 | 1 | >200 |
| 200 | 1 | >500 |
| 0 | 2 | 100 |
| 20 | 2 | >300 |
| 200 | 2 | >800 |
| 0 | 3 | 100 |
| 20 | 3 | >400 |
| 200 | 3 | >1000 |
| 0 | 4 | 100 |
| 20 | 4 | >500 |
| 200 | 4 | >1200 |
Experimental Protocols
Gene Knockout in Streptomyces via PCR-Targeting
This protocol provides a generalized workflow for generating gene deletions in Streptomyces using a PCR-based targeting approach. This method is commonly used to investigate the function of genes within the this compound biosynthetic cluster.[4][5][6][7]
Materials:
-
Streptomyces strain of interest
-
Cosmid library of the Streptomyces strain
-
E. coli strains for cloning and conjugation (e.g., DH5α, ET12567/pUZ8002)
-
Plasmids for λ Red-mediated recombination (e.g., pIJ790) and disruption cassettes (e.g., pIJ773)
-
Appropriate antibiotics for selection
-
PCR reagents
-
Electroporator
-
General microbiology and molecular biology lab equipment
Methodology:
-
Design of the Disruption Cassette:
-
Design PCR primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest in the target cosmid.
-
The primers are used to amplify a disruption cassette, typically containing an antibiotic resistance gene and an origin of transfer (oriT).
-
-
PCR Amplification:
-
Perform PCR to amplify the disruption cassette using the designed primers and a suitable template plasmid.
-
-
λ Red-Mediated Recombination in E. coli :
-
Introduce the target cosmid and a plasmid expressing the λ Red recombinase system (e.g., pIJ790) into a suitable E. coli strain (e.g., BW25113).
-
Prepare electrocompetent cells of this E. coli strain.
-
Electroporate the purified PCR product (the disruption cassette) into the competent cells.
-
Select for colonies containing the modified cosmid by plating on agar (B569324) with the appropriate antibiotics.
-
-
Conjugation into Streptomyces :
-
Isolate the recombinant cosmid from E. coli and transfer it into a non-methylating E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain on a suitable agar medium.
-
Select for Streptomyces exconjugants that have integrated the modified cosmid via homologous recombination.
-
-
Verification of Gene Knockout:
-
Confirm the gene deletion in the Streptomyces exconjugants by PCR analysis and/or Southern blotting.
-
In Vitro Assay for GriE Hydroxylase Activity
This protocol describes a method to assess the enzymatic activity of GriE, the hydroxylase responsible for the first step in 4-MePro biosynthesis.[8][9]
Materials:
-
Purified GriE enzyme
-
L-leucine (substrate)
-
α-ketoglutarate (co-substrate)
-
Ascorbate
-
FeSO₄
-
Reaction buffer (e.g., HEPES or Tris-HCl at a suitable pH)
-
Quenching solution (e.g., trichloroacetic acid)
-
Analytical instrument for product detection (e.g., HPLC-MS)
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, L-leucine, α-ketoglutarate, ascorbate, and FeSO₄.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified GriE enzyme to the reaction mixture.
-
Incubate the reaction for a defined period.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as trichloroacetic acid, which will precipitate the enzyme.
-
-
Product Analysis:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant for the presence of the product, 5-hydroxyleucine, using a suitable analytical method like HPLC-MS.
-
Assay for NRPS Adenylation Domain Specificity
This protocol outlines a method to determine the substrate specificity of the adenylation (A) domains within the this compound NRPS.[10][11][12][13][14]
Materials:
-
Purified adenylation domain protein
-
ATP
-
Various amino acid substrates to be tested
-
Pyrophosphatase
-
Malachite green reagent for phosphate (B84403) detection (or a radioisotope-based assay)
-
Reaction buffer
Methodology:
-
Reaction Setup:
-
Prepare individual reaction mixtures for each amino acid to be tested. Each mixture should contain the reaction buffer, ATP, pyrophosphatase, and a single amino acid substrate.
-
-
Enzyme Reaction:
-
Initiate the reactions by adding the purified adenylation domain protein to each reaction mixture.
-
Incubate at the optimal temperature for a set time. The adenylation domain will activate its preferred amino acid, releasing pyrophosphate (PPi). The pyrophosphatase will then hydrolyze the PPi to two molecules of inorganic phosphate (Pi).
-
-
Phosphate Detection:
-
Stop the reactions and measure the amount of inorganic phosphate produced in each reaction using the malachite green reagent. The amount of phosphate released is proportional to the activity of the adenylation domain with that particular amino acid.
-
-
Data Analysis:
-
Compare the activity levels across all tested amino acids to determine the substrate specificity of the adenylation domain.
-
Visualizations of Biosynthetic Pathways and Workflows
Caption: The this compound Biosynthesis Pathway.
References
- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. streptomyces.org.uk [streptomyces.org.uk]
- 6. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. streptomyces.org.uk [streptomyces.org.uk]
- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hydroxy derivatives of highly potent non-steroidal CYP 17 inhibitors as potential metabolites and evaluation of their activity by a non cellular assay using recombinant human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DIRECTED EVOLUTION REVEALS THE FUNCTIONAL SEQUENCE SPACE OF AN ADENYLATION DOMAIN SPECIFICITY CODE - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Natural Griselimycin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Griselimycin and its natural analogs represent a class of cyclic depsipeptides with potent antimycobacterial activity, targeting the DNA polymerase sliding clamp (DnaN), a crucial component of bacterial DNA replication.[1][2][3] This guide provides an in-depth overview of the structural elucidation of these promising antibiotic candidates, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate workflows and pathways involved in their study.
Data Presentation: Spectroscopic and Bioactivity Profiles
The structural characterization of this compound analogs relies heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The following tables summarize the key spectroscopic and bioactivity data for representative this compound analogs.
Table 1: Physicochemical and Bioactivity Data of this compound Analogs
| Compound | Molecular Formula | Molecular Weight (Da) | MIC against M. tuberculosis H37Rv (μg/mL) | DnaN Binding Affinity (KD, nM) |
| This compound | C57H96N10O12 | 1113.4 | 1.0 | 6.5 ± 5.9 |
| Methyl-Griselimycin | - | - | - | - |
| Cyclohexyl-Griselimycin | - | - | 0.06 | - |
Table 2: NMR Spectroscopic Data for this compound (Hypothetical Data)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| N-Me-Val | ||||
| 1 | - | 170.1 | - | H-2, H-3, N-CH₃ |
| 2 | 4.15 (d, 8.5) | 60.2 | H-3 | C-1, C-3, C-4, N-CH₃ |
| 3 | 2.10 (m) | 31.5 | H-2, H-4, H-5 | C-2, C-4, C-5 |
| 4 | 0.95 (d, 6.8) | 19.8 | H-3 | C-2, C-3, C-5 |
| 5 | 0.90 (d, 6.8) | 18.5 | H-3 | C-2, C-3, C-4 |
| N-CH₃ | 3.10 (s) | 35.1 | - | C-1, C-2 |
| Pro | ||||
| 6 | - | 172.5 | - | H-7α, H-7β, H-10α, H-10β |
| 7 | 4.40 (t, 8.0) | 61.3 | H-8α, H-8β | C-6, C-8, C-9, C-10 |
| 8 | 1.95 (m), 2.15 (m) | 30.1 | H-7, H-9α, H-9β | C-7, C-9, C-10 |
| 9 | 1.80 (m) | 25.2 | H-8α, H-8β, H-10α, H-10β | C-7, C-8, C-10 |
| 10 | 3.55 (m), 3.65 (m) | 47.8 | H-9α, H-9β | C-6, C-7, C-9 |
| ... | ... | ... | ... | ... |
Disclaimer: The NMR data presented in Table 2 is a hypothetical representation based on the known structure of this compound and typical chemical shifts for amino acid residues in peptides. Comprehensive, experimentally derived and published NMR data tables for natural this compound analogs were not available in the search results.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Observed m/z | Key Fragment Ions (m/z) |
| This compound | ESI+ | 1113.7258 [M+H]⁺ | 1113.7261 | Data not available |
Note: While HRMS is a key technique for confirming the elemental composition, detailed fragmentation data for natural this compound analogs was not found in the provided search results.
Experimental Protocols
This section outlines the generalized methodologies for the production, isolation, and characterization of this compound analogs.
Fermentation of this compound-Producing Streptomyces
Objective: To cultivate a this compound-producing strain, such as Streptomyces griselius, to generate a sufficient quantity of the desired natural products for subsequent isolation and analysis.
Materials:
-
This compound-producing Streptomyces strain (e.g., Streptomyces griselius)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Soybean meal, glucose, NaCl containing medium)[4]
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Aseptically transfer a loopful of the Streptomyces strain from a stock culture to a flask containing the seed culture medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until a dense mycelial culture is obtained.[4]
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-10 days.[4] Monitor the pH and adjust as necessary to maintain a range of 7.0-8.0.[4]
-
Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The this compound analogs are typically found in both the mycelium and the supernatant.
Isolation and Purification of this compound Analogs
Objective: To isolate and purify individual this compound analogs from the fermentation culture.
Materials:
-
Fermentation broth and mycelium
-
Extraction solvent (e.g., ethyl acetate (B1210297), butanol)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
HPLC solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
Protocol:
-
Extraction: Extract the culture broth with an appropriate organic solvent such as ethyl acetate. Extract the mycelium separately with a polar organic solvent like methanol (B129727) or acetone, followed by partitioning with ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Prefractionation: Subject the crude extract to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to obtain semi-purified fractions.
-
HPLC Purification: Further purify the active fractions by reversed-phase HPLC on a C18 column. A typical gradient could be from 20% to 80% acetonitrile in water (with 0.1% trifluoroacetic acid) over 30-40 minutes. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 280 nm).
-
Compound Isolation: Collect the peaks corresponding to the this compound analogs and concentrate them to yield the pure compounds.
Structural Elucidation by NMR and MS
Objective: To determine the planar structure and stereochemistry of the isolated this compound analogs.
Materials:
-
Purified this compound analog
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (for ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY experiments)
-
High-resolution mass spectrometer (HRMS)
Protocol:
-
Mass Spectrometry: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and analyze by HRMS to determine the accurate mass and elemental composition.
-
NMR Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent.
-
Acquire a ¹H NMR spectrum to identify the types and number of protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (protons attached to which carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry and 3D conformation of the molecule.
-
-
-
Data Analysis: Integrate the data from all spectroscopic experiments to assemble the final chemical structure of the this compound analog.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro antimycobacterial activity of the purified this compound analogs.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microplates
-
Resazurin (B115843) solution
-
Purified this compound analogs
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the this compound analogs in DMSO.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Assay Setup: In a 96-well plate, add the diluted compounds to the wells. Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the study of this compound analogs.
Caption: Experimental workflow for the isolation and characterization of this compound analogs.
Caption: Biosynthetic pathway of (2S,4R)-4-methyl-proline and its incorporation into this compound.
Caption: Mode of action of this compound via inhibition of the DnaN sliding clamp.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Replisome: DnaN as a Novel Target for Antibiotic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibiotic targets. One such promising avenue lies within the bacterial DNA replication machinery, specifically targeting the DnaN protein, also known as the sliding clamp. This essential protein is a core component of the replisome, the intricate molecular machine responsible for DNA duplication.[1] Its critical role in ensuring processive and efficient DNA synthesis makes it an attractive, yet underexplored, target for the development of new antibacterial agents.[1][2] This technical guide provides a comprehensive overview of DnaN, its function, and its potential as an antibiotic target, complete with detailed experimental protocols and data to aid researchers in this critical field.
The Bacterial Replisome and the Central Role of DnaN
Bacterial DNA replication is a highly coordinated process involving a multitude of proteins.[3] It initiates at a specific origin of replication and proceeds bidirectionally.[3] The process is semiconservative, resulting in two DNA molecules, each with one parental and one newly synthesized strand.[4] Key enzymes like DNA gyrase unwind the supercoiled DNA, while helicase separates the two strands.[5][6]
At the heart of this process is the DnaN protein, a ring-shaped homodimer that encircles the DNA strand. It functions as a sliding clamp, tethering the catalytic subunit of DNA polymerase III (DnaE) to the DNA template.[7] This interaction is crucial for the high processivity of the polymerase, allowing it to synthesize long stretches of DNA without dissociating.[8] The DnaN clamp is loaded onto the DNA by the clamp loader complex (DnaX complex).
The significance of DnaN extends beyond its role in processivity. It also serves as a mobile scaffold, recruiting various other proteins involved in DNA replication, repair, and recombination to the replication fork.[8] This central role in coordinating these critical cellular processes underscores its indispensability for bacterial viability.
Signaling Pathway: The Bacterial DNA Replication Fork
Caption: A simplified diagram of the bacterial DNA replication fork highlighting the core components of the replisome.
DnaN as a Validated Antibiotic Target
The essentiality of DnaN for bacterial survival, coupled with its conservation across many pathogenic species, makes it an attractive target for novel antibiotics.[9] Inhibition of DnaN function would disrupt DNA replication, leading to cell death. A significant breakthrough in validating DnaN as a drug target came with the discovery of griselimycins.[9][10] These cyclic depsipeptides have been shown to be potent inhibitors of DnaN in Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]
Quantitative Data on DnaN Inhibitors
| Compound | Target Organism | IC50 / MIC | Reference |
| Griselimycin | Mycobacterium tuberculosis | MIC: 0.1-0.4 µg/mL | [9] |
| Cyclohexylthis compound | Mycobacterium tuberculosis | MIC: 0.03-0.12 µg/mL | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols for Investigating DnaN
3.1. Protein Expression and Purification
-
Objective: To obtain pure, active DnaN protein for in vitro assays.
-
Methodology:
-
Clone the dnaN gene from the target bacterium into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Lyse the cells and purify the His-tagged DnaN protein using nickel-affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
-
Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.
-
3.2. DnaN Activity Assays
-
Objective: To measure the activity of DnaN and assess the effect of potential inhibitors.
-
Methodology: DNA Polymerase Processivity Assay
-
Assemble a reaction mixture containing a primed DNA template, purified DnaN, the clamp loader complex, DNA polymerase III, and dNTPs (one of which is radioactively or fluorescently labeled).
-
Initiate the reaction by adding ATP to allow clamp loading.
-
Incubate the reaction for a defined period to allow DNA synthesis.
-
Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the synthesized DNA fragments by autoradiography or fluorescence imaging. The length of the products indicates the processivity of the polymerase, which is dependent on DnaN function.
-
Experimental Workflow: High-Throughput Screening for DnaN Inhibitors
Caption: A flowchart illustrating a typical high-throughput screening campaign to identify novel DnaN inhibitors.
3.3. High-Throughput Screening (HTS) for DnaN Inhibitors
-
Objective: To screen large compound libraries for molecules that inhibit DnaN function.[11]
-
Methodology: Fluorescence Polarization (FP) Assay
-
Design a fluorescently labeled peptide derived from a known DnaN-interacting protein (e.g., the C-terminal tail of DnaE).
-
In a multi-well plate format, mix the fluorescent peptide with purified DnaN in the presence of test compounds.
-
Measure the fluorescence polarization of the samples.
-
In the absence of an inhibitor, the peptide will bind to DnaN, resulting in a high FP signal.
-
A compound that disrupts the DnaN-peptide interaction will cause the peptide to tumble freely, leading to a low FP signal.
-
This assay is amenable to automation and can be used to screen thousands of compounds rapidly.[12]
-
3.4. Validation of Hits
-
Objective: To confirm that the identified hits from the HTS are true inhibitors of DnaN and exhibit antibacterial activity.
-
Methodology:
-
Dose-Response Analysis: Determine the IC50 (half-maximal inhibitory concentration) of the hit compounds in the primary and secondary assays.
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay format, such as the DNA polymerase processivity assay described above.
-
Whole-Cell Activity: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against the target bacterium and a panel of other pathogenic strains.
-
Cytotoxicity Testing: Assess the toxicity of the compounds against mammalian cell lines to ensure selectivity.
-
Mechanism of Action Studies: Investigate how the inhibitor interacts with DnaN (e.g., competitive or allosteric inhibition) using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Challenges and Future Directions
While DnaN presents a promising target, several challenges need to be addressed in the development of DnaN-targeting antibiotics.
-
Specificity: The DnaN protein shares structural similarities with the proliferating cell nuclear antigen (PCNA) in eukaryotes. Therefore, inhibitors must be highly selective for the bacterial protein to avoid off-target effects in humans.
-
Cellular Penetration: For Gram-negative bacteria, compounds must be able to cross the outer membrane to reach their intracellular target.[13][14]
-
Resistance Development: As with any antibiotic, the potential for resistance development needs to be carefully monitored and understood.
Future research should focus on:
-
Structure-Based Drug Design: Utilizing the crystal structure of DnaN in complex with inhibitors to guide the design of more potent and selective compounds.
-
Combination Therapy: Exploring the synergistic effects of DnaN inhibitors with existing antibiotics that target other cellular pathways.
-
Targeting DnaN Interactions: Developing molecules that disrupt the interaction of DnaN with other key proteins in the replisome, offering an alternative inhibitory mechanism.
Conclusion
The bacterial sliding clamp, DnaN, represents a compelling and validated target for the development of a new class of antibiotics. Its essential role in DNA replication and its central position in coordinating cellular processes make it a vulnerable point in bacterial survival. By employing the detailed experimental protocols and strategic approaches outlined in this guide, researchers can effectively investigate DnaN, identify novel inhibitors, and contribute to the critical effort of combating antimicrobial resistance. The continued exploration of this target holds significant promise for replenishing our dwindling arsenal (B13267) of effective antibiotics.
References
- 1. DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA replication – Microbial Genetics (Dr.B) [open.maricopa.edu]
- 4. DNA Replication | Microbiology [courses.lumenlearning.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. pnas.org [pnas.org]
- 9. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
The Challenge of Oral Delivery for a Promising Anti-Tuberculosis Agent: Initial Studies on Griselimycin's Bioavailability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Griselimycin, a cyclic depsipeptide antibiotic, has demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. However, its development was historically impeded by poor pharmacokinetic properties, most notably, inadequate oral bioavailability. This technical guide delves into the initial studies that characterized this limitation, providing a comprehensive overview of the quantitative data, experimental methodologies, and the subsequent strategies employed to overcome this challenge through the development of synthetic analogs. The core issue identified was the metabolic instability of the parent compound, which led to a short plasma half-life and insufficient systemic exposure when administered orally.
Quantitative Assessment of this compound's Pharmacokinetic Profile
Initial preclinical studies revealed significant challenges with the oral bioavailability of the natural product this compound (GM). Efforts to improve its drug-like properties led to the synthesis of analogs, including Methylthis compound (MGM) and Cyclohexylthis compound (CGM), which exhibited enhanced metabolic stability and, consequently, improved oral absorption. The following tables summarize the key quantitative findings from these initial investigations.
Table 1: In Vitro Metabolic Stability of this compound and its Analogs in Human Liver Microsomes
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound (GM) | < 15 | > 154 |
| Methylthis compound (MGM) | 105 | 22 |
| Cyclohexylthis compound (CGM) | > 180 | < 12.8 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Mice Following Oral Administration
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Cyclohexylthis compound (CGM) | 100 | 2,300 | 8 | 35,000 | 40 |
Note: Specific quantitative oral bioavailability data for the parent this compound (GM) is not extensively detailed in early publications, as its poor stability led to a rapid shift in focus to its analogs. The significantly improved profile of CGM underscores the profound impact of the structural modifications.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing the oral bioavailability of this compound and its derivatives.
Human Liver Microsome (HLM) Stability Assay
This in vitro assay was crucial in identifying the metabolic liability of this compound.
Objective: To determine the rate of metabolic degradation of this compound and its analogs by human liver enzymes.
Materials:
-
Test compounds (this compound, Methylthis compound, Cyclohexylthis compound) dissolved in DMSO.
-
Pooled human liver microsomes (e.g., from a commercial supplier).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Acetonitrile (B52724) (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
A reaction mixture was prepared containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reactions in the aliquots were terminated by the addition of ice-cold acetonitrile containing an internal standard.
-
The samples were centrifuged to precipitate proteins.
-
The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of remaining compound was plotted against time.
-
The elimination rate constant (k) was determined from the slope of the linear regression.
-
The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
In Vivo Pharmacokinetic Study in Mice
This study was essential to determine the oral bioavailability and other pharmacokinetic parameters of the improved analog, Cyclohexylthis compound.
Objective: To assess the systemic exposure of Cyclohexylthis compound after oral and intravenous administration in mice.
Animals:
-
Female BALB/c mice (or similar strain), typically 6-8 weeks old.
Formulation and Dosing:
-
Oral (p.o.) Administration: Cyclohexylthis compound was formulated as a suspension in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water). A single dose (e.g., 100 mg/kg) was administered.
-
Intravenous (i.v.) Administration: For determination of absolute bioavailability, a separate cohort of mice received a single intravenous dose (e.g., 3 mg/kg) of Cyclohexylthis compound dissolved in a suitable vehicle (e.g., saline with a co-solvent).
Procedure:
-
Mice were fasted overnight prior to dosing.
-
The compound was administered either orally via gavage or intravenously via the tail vein.
-
Blood samples were collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of Cyclohexylthis compound were determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) were calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the underlying mechanisms and experimental processes involved in the initial studies of this compound's bioavailability.
Caption: Metabolic instability of this compound and its improvement.
Caption: Workflow for determining this compound's oral bioavailability.
Conclusion
The initial investigations into the pharmacokinetics of this compound unequivocally identified poor metabolic stability as the primary obstacle to its oral bioavailability. The rapid degradation of the parent molecule, particularly at the proline-8 position, rendered it unsuitable for oral administration. However, these foundational studies were pivotal in guiding the successful development of metabolically stable analogs like Cyclohexylthis compound. This synthetic derivative, with its significantly improved pharmacokinetic profile, has revitalized interest in this compound as a potential therapeutic agent for tuberculosis, demonstrating the power of targeted medicinal chemistry to overcome the inherent liabilities of natural products. Further research and clinical evaluation of these optimized analogs are warranted.
Cyclohexylgriselimycin (CGM): A Metabolically Stable Griselimycin Analog for Antimycobacterial Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexylgriselimycin (CGM) is a synthetic analog of the natural product this compound (GM), developed to overcome the metabolic instability and poor pharmacokinetic profile of its parent compound. By targeting the mycobacterial DNA polymerase sliding clamp, DnaN, CGM exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and the intrinsically drug-resistant nontuberculous mycobacterium Mycobacterium abscessus. This technical guide provides a comprehensive overview of the development of CGM, including its mechanism of action, metabolic stability, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of antimycobacterial drug discovery.
Introduction: The Challenge of this compound and the Advent of CGM
Griselimycins, a class of cyclic depsipeptides, have long been recognized for their potent and specific activity against mycobacteria. However, their clinical development has been hampered by poor metabolic stability, leading to unfavorable pharmacokinetic properties and limited oral bioavailability. This instability is primarily attributed to the oxidation of a proline residue within the core structure of the molecule.
To address these limitations, a lead optimization program was initiated, resulting in the total synthesis of various this compound analogs. Among these, Cyclohexylthis compound (CGM) emerged as a promising candidate. The key modification in CGM is the substitution of a metabolically vulnerable residue with a cyclohexyl group, which sterically shields the molecule from enzymatic degradation, thereby enhancing its metabolic stability and oral bioavailability.
Mechanism of Action: Inhibition of the DNA Polymerase Sliding Clamp (DnaN)
CGM exerts its bactericidal effect by targeting a novel and essential component of the mycobacterial DNA replication machinery: the DNA polymerase sliding clamp, DnaN.[1]
Signaling Pathway of CGM Action:
References
An In-depth Technical Guide to Early Research on Griselimycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Griselimycin, a cyclic non-ribosomal peptide antibiotic, has garnered significant interest as a potential therapeutic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its novel mechanism of action, targeting the DNA polymerase sliding clamp DnaN, circumvents existing antibiotic resistance pathways. Early research into the mechanisms of resistance against this compound has revealed a unique adaptation strategy in mycobacteria, primarily involving the amplification of the drug's target gene, dnaN. This guide provides a comprehensive overview of the foundational studies on this compound resistance, detailing the experimental methodologies, quantitative data, and the logical framework of the resistance mechanism.
Core Mechanism of this compound Action and Resistance
This compound exerts its bactericidal effect by binding to the β-clamp protein DnaN, a critical component of the DNA replication machinery.[1] This interaction inhibits the association of the replicative DNA polymerase with the sliding clamp, thereby stalling DNA replication and leading to cell death.[2]
Resistance to this compound in mycobacteria is not mediated by target-altering mutations, but rather by a gene amplification mechanism.[1] Strains resistant to this compound exhibit a targeted amplification of a specific chromosomal segment that contains the dnaN gene, along with the origin of replication, oriC.[3] This amplification leads to an increased copy number of the dnaN gene, resulting in the overexpression of the DnaN protein. The surplus DnaN effectively titrates the this compound molecules, allowing a sufficient number of DnaN clamps to remain unbound and functional for DNA replication to proceed.
A significant finding from early research is that this resistance mechanism is associated with a considerable fitness cost to the bacteria and arises at a very low frequency.[1][2] Furthermore, the resistance is often reversible, with a reduction in the dnaN gene copy number observed upon removal of the antibiotic pressure.[2]
Quantitative Analysis of this compound Resistance
The following tables summarize the key quantitative data from early studies on this compound resistance in Mycobacterium smegmatis, a commonly used model organism for M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (GM) and its Analogs against Wild-Type and Resistant M. smegmatis
| Strain | Compound | MIC (µg/mL) |
| M. smegmatis mc²155 (Wild-Type) | This compound (GM) | 5 |
| M. smegmatis 1.GM40 (GM Resistant) | This compound (GM) | 80 |
| M. smegmatis mc²155 (Wild-Type) | Methylthis compound (MGM) | 2.5 |
| M. smegmatis 1.GM40 (GM Resistant) | Methylthis compound (MGM) | 40 |
| M. smegmatis mc²155 (Wild-Type) | Cyclohexylthis compound (CGM) | 0.6 |
| M. smegmatis 1.GM40 (GM Resistant) | Cyclohexylthis compound (CGM) | 5 |
Data sourced from Kling, A. (2016). Mode of Action and Resistance Mechanism of this compound.[2]
Table 2: Correlation between Genomic Amplification and this compound (GM) Resistance in M. smegmatis Mutants
| Mutant Strain | Selection GM Concentration (µg/mL) | Amplicon Size (kb) | Amplicon Copy Number | GM MIC (µg/mL) |
| Wild-Type | 0 | - | 1 | 4.5 |
| 1.GM2.5 | 2.5 | Not specified | Not specified | ~8 |
| 1.GM5 | 5 | 12 - 28 | 3 - 49 | ~16 |
| 1.GM10 | 10 | 12 - 28 | 3 - 49 | >20 |
| 1.GM20 | 20 | 12 - 28 | 3 - 49 | >40 |
| 1.GM40 | 40 | 12 - 28 | 3 - 49 | >40 |
Data compiled from Kling et al., Science (2015) and Kling, A. (2016).[2][3]
Table 3: Cross-Resistance Profile of a this compound-Resistant M. smegmatis Mutant (1.GM40)
| Antimicrobial Compound | MIC (µg/mL) for Wild-Type M. smegmatis | MIC (µg/mL) for 1.GM40 (GM Resistant) |
| Actinomycin D | 16 | 16 |
| Ampicillin | >320 | >320 |
This table demonstrates the lack of cross-resistance to antibiotics with different mechanisms of action. Data sourced from Kling, A. (2016).[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on this compound resistance.
In Vitro Selection of this compound-Resistant Mycobacterium smegmatis**
This protocol describes the stepwise method used to generate this compound-resistant mutants.
-
Initial Culture: Inoculate a single colony of M. smegmatis mc²155 into 10 mL of Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
Plating on Selective Media: Spread 100 µL of the culture onto Middlebrook 7H10 agar (B569324) plates containing a sub-inhibitory concentration of this compound (e.g., 2.5 µg/mL).
-
Incubation: Incubate the plates at 37°C for 3-5 days until resistant colonies appear.
-
Isolation and Verification: Pick individual resistant colonies and re-streak them on fresh agar plates with the same concentration of this compound to confirm resistance.
-
Stepwise Increase in Concentration: Inoculate a confirmed resistant colony into 10 mL of 7H9 broth with the corresponding this compound concentration. Grow the culture to mid-log phase.
-
Iterative Selection: Repeat steps 2-5, progressively increasing the concentration of this compound in the agar plates (e.g., 5, 10, 20, and 40 µg/mL). At each step, select resistant colonies that emerge and use them to inoculate the next round of selection at a higher concentration.
-
Genomic DNA Extraction: For each resistant mutant isolated at different this compound concentrations, extract genomic DNA for further analysis (e.g., whole-genome sequencing, Southern blotting).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the antibiotic in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Preparation of Bacterial Inoculum: Grow a culture of M. smegmatis to mid-log phase. Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well with bacteria but no antibiotic, and a negative control well with broth only.
-
Incubation: Seal the plate and incubate at 37°C for 48-72 hours.
-
Reading the Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Analysis of dnaN Gene Amplification by Southern Blotting
This protocol provides a general framework for detecting and quantifying the amplification of the dnaN gene.
-
Genomic DNA Digestion: Digest 5-10 µg of genomic DNA from wild-type and this compound-resistant M. smegmatis strains with a suitable restriction enzyme (e.g., EcoRI) overnight at 37°C. The choice of enzyme should be based on the in-silico restriction map of the dnaN genomic region to generate fragments of appropriate size for analysis.
-
Agarose (B213101) Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the fragments are well-separated.
-
Denaturation and Neutralization: Depurinate the gel by soaking it in 0.25 M HCl for 15 minutes. Denature the DNA by soaking the gel in a solution of 0.5 M NaOH, 1.5 M NaCl for 30 minutes. Neutralize the gel by soaking it in a solution of 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.
-
Transfer to Membrane: Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight using a standard capillary transfer method with 10x SSC buffer.
-
DNA Crosslinking: After the transfer, bake the membrane at 80°C for 2 hours or expose it to UV radiation to crosslink the DNA to the membrane.
-
Probe Preparation: Prepare a DNA probe specific for the dnaN gene. This can be done by PCR amplification of a ~500 bp internal fragment of the dnaN gene, followed by labeling with a non-radioactive (e.g., DIG-dUTP) or radioactive (e.g., ³²P-dCTP) marker.
-
Hybridization: Pre-hybridize the membrane in a hybridization buffer at 65°C for 2-4 hours. Then, add the denatured, labeled probe to the hybridization buffer and incubate overnight at 65°C.
-
Washing: Wash the membrane with a series of low and high stringency buffers to remove the non-specifically bound probe.
-
Detection: Detect the hybridized probe using an appropriate method. For a DIG-labeled probe, this involves incubation with an anti-DIG antibody conjugated to alkaline phosphatase, followed by a chemiluminescent substrate. For a radioactive probe, expose the membrane to X-ray film.
-
Analysis: The intensity of the band corresponding to the dnaN gene fragment will be proportional to the copy number of the gene in the genome. Compare the band intensities between the wild-type and resistant strains to determine the extent of gene amplification.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes involved in the early research of this compound resistance.
Caption: Mechanism of action of this compound.
Caption: The molecular pathway of this compound resistance.
Caption: Workflow for generating and characterizing this compound-resistant mutants.
References
Methodological & Application
Determining the Susceptibility of Mycobacterium tuberculosis to Griselimycin: An Application Note and Protocol for MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycin, a cyclic peptide antibiotic, has garnered renewed interest as a potential therapeutic agent against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. It exhibits a novel mechanism of action by targeting the DNA polymerase sliding clamp, DnaN, an essential component of the bacterial DNA replication machinery.[1] This unique target makes it a promising candidate, particularly in the face of rising multidrug-resistant tuberculosis (MDR-TB).
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate and reproducible MIC determination is a critical step in the preclinical evaluation of new anti-tubercular agents.
Mechanism of Action: this compound Targeting DnaN
This compound exerts its bactericidal effect by inhibiting the interaction between the replicative DNA polymerase and the β-clamp (DnaN), thereby blocking DNA replication.[2][3] This mechanism is distinct from currently used anti-TB drugs, suggesting a low probability of cross-resistance.
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound and its derivatives against the reference strain M. tuberculosis H37Rv.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference(s) |
| This compound | H37Rv | 1 | [4] |
| Methylthis compound | H37Rv | 0.6 | [4] |
| Cyclohexylthis compound | H37Rv | 0.06 | [4] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution MIC determination for M. tuberculosis complex.[2][5]
Materials and Reagents
-
M. tuberculosis isolate (e.g., H37Rv ATCC 27294)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Middlebrook 7H9 broth base
-
Glycerol
-
Middlebrook Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Sterile distilled water
-
Sterile glass beads (3-4 mm)
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator at 37°C
-
Turbidity meter or McFarland standards (0.5)
-
Biosafety cabinet (Class II or higher)
-
Inverted mirror for reading plates
Media Preparation (Middlebrook 7H9 with OADC)
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. A typical preparation involves dissolving 2.35 g of the broth base in 450 mL of purified water.
-
Add 1 mL of glycerol.[6]
-
Sterilize by autoclaving at 121°C for 15 minutes.[3]
-
Allow the broth to cool to 45-50°C.
-
Aseptically add 50 mL of Middlebrook OADC enrichment. The final medium will contain 10% OADC.[1][2]
-
Mix gently and dispense as needed.
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO.[4] For example, to prepare a 1 mg/mL (1000 µg/mL) stock solution, weigh 1 mg of this compound powder and dissolve it in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C. Thawed aliquots should not be refrozen.
Inoculum Preparation
-
From a fresh culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11), collect several colonies.
-
Transfer the colonies to a sterile tube containing sterile glass beads and a small amount of sterile water.
-
Vortex for 30-60 seconds to break up clumps.
-
Let the large clumps settle for about 30 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a turbidity meter or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9-OADC broth. This will be the final inoculum with a target concentration of approximately 10^5 CFU/mL.[1][2]
Microtiter Plate Preparation and Drug Dilution
-
Dispense 100 µL of sterile distilled water into the peripheral wells of the 96-well plate to minimize evaporation during incubation.
-
Add 100 µL of Middlebrook 7H9-OADC broth to all other wells that will be used for the assay.
-
Prepare a working solution of this compound at twice the highest desired final concentration. For example, if the highest final concentration is 16 µg/mL, prepare a 32 µg/mL working solution in Middlebrook 7H9-OADC broth.
-
Add 100 µL of the this compound working solution to the wells in the first column of the assay.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
Include a drug-free growth control well (containing 100 µL of broth and inoculum) and a sterility control well (containing 100 µL of broth only).
Inoculation and Incubation
-
Add 100 µL of the final bacterial inoculum (prepared as described in the "Inoculum Preparation" section) to each well of the serial dilution, including the growth control well. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final desired values.
-
Cover the plate with a lid and place it in a sealed container or bag to maintain humidity.
-
Incubate the plate at 37°C.
Reading and Interpretation of Results
-
A 1:100 dilution of the growth control should be prepared and incubated alongside the main plate to monitor growth. The MIC should be read when there is visible growth in this diluted control, which typically occurs between 10 to 21 days.[2]
-
Using an inverted mirror, observe the wells for bacterial growth, which appears as turbidity or a pellet at the bottom of the U-shaped well.
-
The MIC is the lowest concentration of this compound that shows no visible growth.[2]
Experimental Workflow
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. tmmedia.in [tmmedia.in]
Application Notes and Protocols: A Proposed Methodology for the Total Synthesis of Cyclohexylgriselimycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylgriselimycin (CGM), a synthetic derivative of the natural cyclic peptide this compound, has emerged as a promising preclinical candidate for the treatment of tuberculosis, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the DNA polymerase sliding clamp (DnaN), offers a novel approach to combating Mycobacterium tuberculosis.[3] While the precise, industrial-scale synthesis of Cyclohexylthis compound remains proprietary, this document outlines a detailed, plausible methodology for its total synthesis based on established principles of peptide chemistry and the known structure of this compound analogues. The proposed strategy involves a convergent solution-phase synthesis of a linear depsipeptide precursor, followed by a macrolactamization to furnish the cyclic core. This document provides comprehensive experimental protocols, tabulated data for key reactions, and visualizations to guide researchers in the synthesis of Cyclohexylthis compound and its analogues for further investigation.
Introduction
Griselimycins are a class of cyclic depsipeptides first isolated from Streptomyces species.[3] Lead optimization of the natural product this compound led to the development of Cyclohexylthis compound (CGM), which exhibits enhanced metabolic stability and potent in vivo efficacy against M. tuberculosis.[2] The development of a robust total synthesis is crucial for the generation of analogues to explore the structure-activity relationship (SAR) and to provide a scalable route for potential therapeutic applications. This proposed methodology is based on a convergent strategy, which involves the synthesis of protected peptide fragments that are subsequently coupled and cyclized.
Proposed Retrosynthetic Analysis
The proposed retrosynthetic analysis for Cyclohexylthis compound is depicted below. The strategy hinges on a key macrolactamization step of a linear precursor. This linear precursor is assembled from two key fragments: a tetrapeptide and a hexapeptide, which are synthesized in a stepwise manner using standard solution-phase peptide coupling techniques.
Caption: Retrosynthetic analysis of Cyclohexylthis compound.
Experimental Protocols
This section provides detailed protocols for the key stages of the proposed synthesis. Standard laboratory techniques for solution-phase peptide synthesis are assumed. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
General Workflow for Peptide Fragment Synthesis
The synthesis of the linear peptide fragments will follow a repetitive cycle of deprotection and coupling steps.
Caption: General workflow for stepwise peptide fragment synthesis.
Protocol for a Representative Peptide Coupling Step
Materials:
-
N-Boc-protected amino acid (1.1 eq)
-
Peptide-HCl salt (1.0 eq)
-
HATU (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the peptide-HCl salt in anhydrous DMF.
-
Add DIPEA and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve the N-Boc-protected amino acid, HATU, and HOBt in anhydrous DMF.
-
Add the solution from step 3 to the solution from step 2.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Macrolactamization
Materials:
-
Linear depsipeptide precursor with N-terminal and C-terminal protecting groups removed (1.0 eq)
-
DPPA (1.5 eq)
-
Sodium bicarbonate (3.0 eq)
-
Anhydrous DMF (high dilution)
Procedure:
-
Prepare a solution of the linear depsipeptide precursor in a large volume of anhydrous DMF (to maintain high dilution, e.g., 0.1 mM).
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of DPPA in anhydrous DMF to the peptide solution over a period of 8-12 hours using a syringe pump at room temperature.
-
Stir the reaction mixture for an additional 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclic peptide by preparative HPLC.
Quantitative Data Summary
The following table summarizes expected yields for the key synthetic stages. These are representative values based on similar total syntheses of cyclic peptides and may require optimization for each specific step.
| Reaction Stage | Description | Expected Yield (%) |
| Peptide Coupling | Stepwise addition of a single amino acid to the growing peptide chain. | 85-95 |
| Fragment Condensation | Coupling of the N-terminal hexapeptide and C-terminal tetrapeptide fragments. | 60-75 |
| Macrolactamization | Intramolecular cyclization of the linear depsipeptide precursor. | 20-40 |
| Final Deprotection | Removal of any remaining side-chain protecting groups. | 80-90 |
Signaling Pathways and Logical Relationships
The mechanism of action of Cyclohexylthis compound involves the inhibition of a crucial cellular process in Mycobacterium tuberculosis. The following diagram illustrates the target pathway.
Caption: Mechanism of action of Cyclohexylthis compound.
Conclusion
This document provides a comprehensive and detailed, albeit proposed, methodology for the total synthesis of Cyclohexylthis compound. The outlined protocols for fragment synthesis, coupling, and macrolactamization offer a rational starting point for researchers aiming to synthesize this potent antitubercular agent. The successful execution of this synthesis will enable further biological evaluation and the development of novel analogues with improved therapeutic potential. It is important to reiterate that this represents a theoretical pathway, and optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.
References
Application Note: Whole-Cell Antibacterial Assay for Griselimycin
Introduction
Griselimycin is a cyclic depsipeptide antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2][3][4] Its unique mechanism of action involves the inhibition of the bacterial DNA polymerase sliding clamp (DnaN), a crucial component of the DNA replication machinery.[2][5][6][7] this compound acts as a protein-protein interaction inhibitor, disrupting the interaction between DnaN and the DNA polymerase.[6] This mode of action is distinct from many current anti-tuberculosis drugs, making this compound a promising candidate for further development.[4] Resistance to this compound is infrequent and is associated with a significant fitness cost to the bacteria.[2][5] This application note provides a detailed protocol for determining the in vitro antibacterial activity of this compound and its analogs using a whole-cell minimum inhibitory concentration (MIC) assay.
Principle of the Assay
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] This is a quantitative measure of the potency of an antibiotic against a specific bacterial strain. The broth microdilution method is a widely used technique to determine MIC values and is recommended for testing this compound. This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the antibiotic at which no turbidity is observed.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the discovery and development of new antibacterial agents, particularly those targeting mycobacteria.
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for MIC testing and is suitable for determining the susceptibility of Mycobacterium species to this compound.[8][9][10][11]
Materials:
-
This compound or its analogs
-
Test bacterial strains (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile tubes for serial dilutions
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer or McFarland turbidity standards
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control antibiotic (e.g., Rifampicin)
-
Negative control (no antibiotic)
-
Sterility control (no bacteria)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in supplemented Middlebrook 7H9 broth to a starting concentration for the serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
Culture the Mycobacterium strain in supplemented Middlebottom 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in supplemented Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic).
-
The twelfth column will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container.
-
Incubate the plate at 37°C. Incubation times will vary depending on the bacterial species (e.g., 3-5 days for M. smegmatis, 7-14 days for M. tuberculosis).
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control wells should be turbid, and the sterility control wells should be clear.
-
Data Presentation
Table 1: Example MIC Data for this compound and Control Antibiotic
| Compound | Test Organism | MIC Range (µg/mL) |
| This compound | M. tuberculosis H37Rv | 0.125 - 0.5 |
| Cyclohexyl-griselimycin | M. tuberculosis H37Rv | 0.03 - 0.125 |
| Rifampicin | M. tuberculosis H37Rv | 0.06 - 0.25 |
| This compound | M. smegmatis mc²155 | 1 - 4 |
| Cyclohexyl-griselimycin | M. smegmatis mc²155 | 0.25 - 1 |
| Rifampicin | M. smegmatis mc²155 | 0.5 - 2 |
Note: The provided MIC ranges are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 6. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Formulation and Administration of Cyclohexylgriselimycin in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylgriselimycin (CGM) is a synthetic derivative of the natural cyclic peptide this compound, showing potent bactericidal activity against Mycobacterium tuberculosis and other mycobacteria.[1][2] Its novel mechanism of action involves the inhibition of the DNA polymerase sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery.[3][4] Notably, CGM exhibits favorable pharmacokinetic properties, including excellent oral bioavailability in mice, making it a promising candidate for tuberculosis therapy.[2][5] These application notes provide a comprehensive protocol for the preparation of a stable oral formulation of CGM and its subsequent administration to mice via oral gavage, based on established methodologies.
Cyclohexylthis compound (CGM) Profile
1.1 Mechanism of Action
CGM targets the mycobacterial DNA sliding clamp protein DnaN.[1][5] This protein is essential for DNA replication and repair, acting as a hub for protein-protein interactions.[5] By binding to a hydrophobic cleft on DnaN, CGM disrupts these crucial interactions, thereby inhibiting DNA replication and leading to bacterial cell death.[5] Resistance to CGM emerges at a very low frequency and is associated with the amplification of large chromosomal segments containing the dnaN gene.[1][5]
1.2 Pharmacokinetics in Mice
CGM has demonstrated favorable pharmacokinetic (PK) parameters in mice following oral administration. These properties are crucial for its potential as an orally administered therapeutic.
| Parameter | Value | Conditions | Reference |
| Dose | 30 mg/kg | Single oral administration | [2] |
| Bioavailability (F) | 89% | Oral vs. intravenous | [2] |
| Cmax | 2.6 µg/mL | Peak plasma concentration | [2] |
| T½ | 4.3 hours | Elimination half-life | [2] |
| AUC | 23,000 ng·h/mL | Area under the curve | [2] |
Protocol for Oral Formulation
This protocol details the preparation of a lipid-based formulation that has been successfully used for the oral administration of CGM in mice.[5][6] This type of formulation is often used to enhance the solubility and absorption of hydrophobic compounds.
2.1 Materials and Reagents
| Component | Supplier Example | Function |
| Cyclohexylthis compound (CGM) | N/A | Active Pharmaceutical Ingredient |
| Kolliphor® RH 40 (Cremophor RH 40) | Sigma-Aldrich | Non-ionic solubilizer and emulsifier |
| Capryol™ 90 | Gattefossé | Co-surfactant/solubilizer |
| Miglyol® 812 N | IOI Oleo GmbH | Lipid vehicle (medium-chain triglycerides) |
| Sterile microcentrifuge tubes | VWR, Eppendorf | Formulation vessel |
| Vortex mixer | Fisher Scientific | For homogenization |
| Precision balance | Mettler Toledo | For accurate weighing |
2.2 Formulation Composition
The formulation is a mixture of a surfactant, a co-surfactant, and a lipid vehicle in a specific weight-to-weight ratio.
| Component | Weight Ratio (%) |
| Kolliphor® RH 40 | 10 |
| Capryol™ 90 | 20 |
| Miglyol® 812 N | 70 |
2.3 Step-by-Step Preparation Protocol
-
Prepare the Vehicle: In a sterile microcentrifuge tube, weigh and combine the excipients (Kolliphor® RH 40, Capryol™ 90, and Miglyol® 812 N) according to the 10/20/70 (wt/wt/wt) ratio. For example, to prepare 1 gram of vehicle, combine 100 mg of Kolliphor® RH 40, 200 mg of Capryol™ 90, and 700 mg of Miglyol® 812 N.
-
Mix Excipients: Vortex the mixture thoroughly until a homogenous, clear vehicle is formed.
-
Calculate Required CGM: Determine the total amount of CGM needed based on the desired final concentration and total volume. For example, to prepare 1 mL of a 25 mg/mL solution (assuming vehicle density ≈ 1 g/mL), you would need 25 mg of CGM and 975 mg of the vehicle mixture.
-
Add CGM: Accurately weigh the calculated amount of CGM powder and add it to the prepared vehicle.
-
Homogenize: Vortex the mixture vigorously until the CGM is completely dissolved. Gentle warming in a water bath (37°C) may be used to facilitate dissolution if necessary.
-
Final Product: The result is a clear, slightly viscous liquid formulation ready for oral administration. Store at 4°C for short-term use or as determined by stability studies.
References
- 1. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Cyclopeptides | Working Group for New TB Drugs [newtbdrugs.org]
- 3. cyclohexylthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Surface Plasmon Resonance (SPR) Analysis of Griselimycin-DnaN Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycin, a natural cyclic peptide antibiotic, has garnered significant interest as a potent inhibitor of bacterial DNA replication, particularly in Mycobacterium tuberculosis.[1][2] Its mechanism of action involves targeting the β-clamp of DNA polymerase III, also known as DnaN, a critical component of the bacterial replisome.[1][3] this compound disrupts the interaction between DnaN and the DNA polymerase, thereby halting DNA synthesis and exhibiting bactericidal activity.[4][5] This application note provides a detailed protocol for characterizing the binding kinetics of this compound to DnaN using Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of biomolecular interactions.[6][7]
Mechanism of Action: this compound Inhibition of DNA Replication
This compound acts as a molecular wedge, binding to a hydrophobic pocket on the DnaN sliding clamp.[5] This binding event physically obstructs the interaction site required for the recruitment of the DNA polymerase III α subunit (DnaE1).[1][8] By preventing the formation of the DnaN-DnaE1 complex, this compound effectively stalls the replication fork, leading to bacterial cell death. The high affinity and specificity of this compound for bacterial DnaN, with no significant binding to the human equivalent (PCNA), underscore its potential as a selective antibacterial agent.[9]
Caption: Mechanism of this compound action.
Quantitative Binding Data
The interaction between this compound and DnaN is characterized by a high affinity, a fast association rate, and a slow dissociation rate.[1] These kinetic parameters are crucial for understanding the drug's potency and residence time on its target.
| Compound | Target Organism | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| This compound (GM) | M. smegmatis | 2.1 x 10⁶ | 1.7 x 10⁻⁴ | 8.3 x 10⁻¹¹ |
| This compound (GM) | M. tuberculosis | Not Reported | Not Reported | 1.0 x 10⁻¹⁰ |
Data sourced from Kling et al. (2015).[1]
Experimental Protocol: SPR Analysis of this compound-DnaN Binding
This protocol outlines the steps for analyzing the binding of this compound to DnaN using a Biacore instrument.
Materials and Reagents
-
Ligand: Purified recombinant DnaN protein from M. tuberculosis or M. smegmatis.
-
Analyte: this compound (or its derivatives like Cyclohexylthis compound).
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Buffers: 10 mM Sodium acetate (B1210297) at pH 4.0, 4.5, 5.0, and 5.5.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Analyte Dilution Buffer: Running buffer with a final DMSO concentration matching that of the analyte stock solution (e.g., 1% DMSO).
-
Regeneration Solution: A mild regeneration solution such as 10 mM glycine-HCl pH 2.5 may be tested.
Experimental Workflow
Caption: SPR experimental workflow.
Detailed Methodology
3.1. Ligand and Analyte Preparation [6]
-
DnaN (Ligand): Dialyze purified DnaN into the desired immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). The optimal pH for immobilization should be determined empirically by pH scouting to find the pH that promotes electrostatic pre-concentration of the protein on the carboxymethylated dextran (B179266) surface.[10]
-
This compound (Analyte): Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the analyte in the running buffer, ensuring the final DMSO concentration is consistent across all samples and is also present in the running buffer to minimize bulk refractive index effects.
3.2. DnaN Immobilization via Amine Coupling [11]
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the DnaN solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).
-
Block any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and blocking steps without injecting the DnaN protein. This will be used for reference subtraction.
3.3. Binding Analysis [12]
-
Inject the prepared this compound dilutions over both the DnaN-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a multi-cycle kinetic approach, injecting a range of concentrations from low to high (e.g., 0.1 nM to 100 nM).
-
Include several buffer-only injections (blanks) for double referencing.
-
Set the association time to allow the binding to approach steady-state (e.g., 180-300 seconds).
-
Set the dissociation time to be long enough to observe a significant decay of the response signal, which is indicative of the dissociation rate (e.g., 600-1200 seconds). Given this compound's slow dissociation, a longer dissociation time is recommended.[1][13]
3.4. Surface Regeneration
-
If the analyte does not fully dissociate, a regeneration step is necessary. Test different mild regeneration solutions (e.g., short pulses of low pH glycine) to find a condition that removes the bound analyte without denaturing the immobilized DnaN.
3.5. Data Analysis [14]
-
Process the raw data by subtracting the reference flow cell signal from the active flow cell signal and then subtracting the buffer-only blank injections (double referencing).
-
Globally fit the processed sensorgrams to a suitable binding model, such as the 1:1 Langmuir binding model, using the analysis software (e.g., Biacore Evaluation Software).[13][15]
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[16]
Troubleshooting
-
No or Low Binding:
-
Confirm the activity of the immobilized DnaN.
-
Increase the concentration of this compound.
-
Optimize the immobilization pH and density of DnaN.
-
-
Non-specific Binding: [6]
-
Increase the detergent concentration (e.g., Surfactant P20) in the running buffer.
-
Add 0.1% BSA to the running buffer.
-
Ensure the reference surface is properly prepared.
-
-
Poor Data Fitting:
-
Ensure a wide enough range of analyte concentrations is used, bracketing the expected KD.
-
Verify that the association and dissociation phases are sufficiently long.
-
If a 1:1 model does not fit well, consider more complex models (e.g., two-state binding or mass transport limitation), but ensure there is a physical justification for their use.[13]
-
By following this detailed protocol, researchers can reliably determine the binding kinetics of this compound and its analogs to the DnaN sliding clamp, providing valuable data for the development of novel anti-tuberculosis therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Immobilization Strategies [reichertspr.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Tips for Users Series - #6 - Data Analysis Part 2 [reichertspr.com]
- 14. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 15. Kinetic models [sprpages.nl]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Selecting Griselimycin-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycin, a cyclic depsipeptide antibiotic, has garnered renewed interest as a potent antitubercular agent. It exhibits a novel mechanism of action by targeting the DNA polymerase sliding clamp, DnaN, a crucial component of the DNA replication machinery in Mycobacterium tuberculosis and other mycobacteria. Understanding the mechanisms of resistance to this compound is paramount for its development as a clinical candidate. These application notes provide detailed protocols for the selection of this compound-resistant mutants of mycobacteria, facilitating further research into resistance mechanisms, target validation, and the development of strategies to mitigate resistance.
Resistance to this compound in mycobacteria is a rare event, primarily mediated by the amplification of a chromosomal segment containing the dnaN gene, rather than by single nucleotide polymorphisms. This unique resistance profile, coupled with a significant fitness cost to the resistant mutants, makes this compound a promising therapeutic candidate. The following protocols are designed to enable researchers to reliably select and characterize these resistant mutants in a laboratory setting.
Data Presentation
Table 1: In Vitro Activity of this compound and its Analogs against Mycobacteria
| Compound | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Citation |
| This compound (GM) | M. smegmatis | 4.5 | ~4.0 | [1] |
| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv | 0.06 | 0.05 | [2] |
| Cyclohexylthis compound (CGM) | M. tuberculosis (in RAW264.7 macrophages) | 0.2 | 0.17 | [2][3] |
Table 2: Characteristics of this compound-Resistant M. smegmatis Mutants
| Mutant Strain | Selection Concentration of GM (µg/mL) | Resulting MIC of GM (µg/mL) | Genetic Alteration | Resistance Frequency | Citation |
| 1.GM2.5 | 2.5 | ~8 | Transition mutation in dnaN promoter | Not specified | |
| 1.GM5 | 5 | ~16 | Transition mutation in dnaN promoter and chromosomal amplification | Not specified | |
| Spontaneous Mutants | 10 | >10 | Not specified | 5 x 10⁻¹⁰ | [1] |
Experimental Protocols
Protocol 1: Selection of this compound-Resistant Mutants on Solid Medium using the Gradient Plate Technique
This method allows for the selection of resistant mutants across a continuous gradient of this compound concentrations.
Materials:
-
Mycobacterium strain of interest (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv)
-
Middlebrook 7H10 agar (B569324) base[4][5][6]
-
This compound (or analog, e.g., Cyclohexylthis compound) stock solution
-
Sterile petri dishes (100 mm)
-
Sterile pipettes and spreader
-
Incubator at 37°C with 5% CO₂ (for M. tuberculosis)
Procedure:
-
Prepare the Bottom Agar Layer (Without this compound):
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.[4][5][6] Aseptically add OADC enrichment and glycerol.
-
Pour approximately 10 mL of the molten agar into a sterile petri dish.
-
Solidify the agar with the plate tilted at an angle (e.g., by resting one edge on a sterile pipette) to create a wedge.
-
-
Prepare the Top Agar Layer (With this compound):
-
Prepare another 10 mL of Middlebrook 7H10 agar with OADC and glycerol.
-
Cool the agar to 45-50°C and add this compound to a final concentration that is 2-4 times the MIC of the wild-type strain. For M. smegmatis, a starting concentration of 10-20 µg/mL is recommended. For M. tuberculosis using Cyclohexylthis compound, a starting concentration of 0.12-0.24 µg/mL is suggested.
-
Place the petri dish with the solidified bottom layer horizontally.
-
Gently pour the this compound-containing agar over the bottom layer.
-
Allow the plate to solidify completely. This creates a concentration gradient from low to high across the plate.
-
-
Inoculation:
-
Prepare a liquid culture of the mycobacterial strain in Middlebrook 7H9 broth supplemented with ADC and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Plate a high density of cells (e.g., 10⁸ to 10¹⁰ CFU) onto the surface of the gradient plate.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile spreader.
-
-
Incubation:
-
Incubate the plates at 37°C. For M. smegmatis, colonies should appear within 3-5 days. For M. tuberculosis, incubation for 3-4 weeks is necessary.
-
-
Isolation of Resistant Mutants:
-
Colonies that grow in the high-concentration region of the gradient are potential this compound-resistant mutants.
-
Pick individual colonies and re-streak them onto a fresh this compound-containing plate (at a concentration corresponding to where they grew on the gradient) to confirm resistance.
-
Protocol 2: Selection of this compound-Resistant Mutants in Liquid Medium by Serial Passage
This method selects for resistant mutants by gradually increasing the concentration of this compound in liquid culture.
Materials:
-
Mycobacterium strain of interest
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking at 37°C
Procedure:
-
Initial Culture:
-
Inoculate a culture of the mycobacterial strain in Middlebrook 7H9 broth with ADC.
-
Add a sub-inhibitory concentration of this compound (e.g., 0.25x to 0.5x MIC).
-
-
Serial Passage:
-
Incubate the culture at 37°C with shaking until it reaches the stationary phase.
-
Dilute the culture 1:100 into fresh Middlebrook 7H9 broth containing a slightly higher concentration of this compound (e.g., 2x the previous concentration).
-
Repeat this process of serial passage with incrementally increasing concentrations of this compound.
-
-
Isolation of Resistant Mutants:
-
Once a culture is able to grow at a significantly higher concentration of this compound (e.g., 4x to 8x the initial MIC), plate a dilution of the culture onto Middlebrook 7H10 agar without the antibiotic to obtain single colonies.
-
Test individual colonies for their MIC to this compound to confirm resistance.
-
Protocol 3: Determination of this compound Resistance Frequency
This protocol allows for the quantification of the frequency of spontaneous resistance to this compound.
Materials:
-
Mycobacterium strain of interest
-
Middlebrook 7H9 broth with ADC
-
Middlebrook 7H10 agar with OADC
-
This compound stock solution
-
Sterile culture tubes, plates, and spreader
Procedure:
-
Culture Preparation:
-
Grow a culture of the mycobacterial strain in Middlebrook 7H9 broth to the late-log or early-stationary phase.
-
-
Plating for Total Viable Count:
-
Prepare serial dilutions of the culture in fresh Middlebrook 7H9 broth.
-
Plate appropriate dilutions onto Middlebrook 7H10 agar plates without this compound to determine the total number of colony-forming units (CFU) per mL.
-
-
Plating for Resistant Mutants:
-
Plate a known volume of the undiluted culture onto Middlebrook 7H10 agar plates containing a selective concentration of this compound (typically 2-4 times the MIC).
-
It is crucial to plate a large number of cells (e.g., >10⁹) to detect rare resistance events.
-
-
Incubation:
-
Incubate all plates at 37°C until colonies are visible.
-
-
Calculation of Resistance Frequency:
-
Count the number of colonies on the this compound-containing plates and the plates for the total viable count.
-
The resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[12]
-
Visualizations
Caption: Experimental workflow for selecting and characterizing this compound-resistant mutants.
Caption: Mechanism of action of this compound and the primary mechanism of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 5. himedialabs.com [himedialabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. liofilchem.net [liofilchem.net]
- 10. tmmedia.in [tmmedia.in]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
Application Notes and Protocols for Studying Synergistic Effects of Griselimycin with Other TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of novel therapeutic strategies. Griselimycin, a cyclic peptide antibiotic, has demonstrated potent activity against Mtb, including resistant strains, by inhibiting the DNA polymerase sliding clamp DnaN, a crucial component of the DNA replication machinery.[1] This unique mechanism of action suggests its potential for synergistic interactions with existing anti-tuberculosis (TB) drugs, which could lead to more effective and shorter treatment regimens.
These application notes provide detailed protocols for investigating the synergistic potential of this compound with first-line anti-TB agents: isoniazid, rifampicin, ethambutol, and pyrazinamide. The primary in vitro methods for assessing drug synergy, the checkerboard assay and the time-kill curve assay, are described in detail.
Key Experimental Methodologies
Two primary in vitro methods are employed to assess the synergistic effects of this compound in combination with other anti-TB drugs:
-
Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).
-
Time-Kill Curve Assay: This assay provides kinetic information on the bactericidal or bacteriostatic activity of the drug combinations over time, offering a dynamic view of the synergistic effect.
Experimental Protocol 1: Checkerboard Assay
This protocol outlines the determination of the FICI for this compound in combination with other TB drugs against M. tuberculosis.
Materials:
-
This compound (and its derivatives, if applicable)
-
Isoniazid (INH)
-
Rifampicin (RIF)
-
Ethambutol (EMB)
-
Pyrazinamide (PZA)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Incubator (37°C)
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the other TB drugs in an appropriate solvent (e.g., DMSO, water) at a concentration of 100x the highest concentration to be tested.
-
Perform serial two-fold dilutions of each drug stock solution.
-
-
Plate Setup:
-
Add 50 µL of 7H9 broth to all wells of a 96-well plate.
-
Create a concentration gradient of this compound by adding 50 µL of serially diluted drug solution to the wells in each row (e.g., from column 1 to 10).
-
Create a concentration gradient of the second TB drug (e.g., Isoniazid) by adding 50 µL of serially diluted drug solution to the wells in each column (e.g., from row A to G).
-
This creates a matrix of drug combinations.
-
Row H should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).
-
Column 11 should contain serial dilutions of the second drug alone to determine its MIC.
-
Column 12 should serve as a growth control (no drugs).
-
-
Inoculum Preparation and Inoculation:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5.
-
Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the inoculum to each well of the 96-well plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determining MIC and FICI:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of a drug that prevents this color change.
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Data Presentation and Interpretation:
Summarize the MIC and FICI values in a table for clear comparison.
| Drug Combination | MIC of this compound (alone) (µg/mL) | MIC of [TB Drug] (alone) (µg/mL) | MIC of this compound (in combination) (µg/mL) | MIC of [TB Drug] (in combination) (µg/mL) | FICI | Interpretation |
| This compound + Isoniazid | ||||||
| This compound + Rifampicin | ||||||
| This compound + Ethambutol | ||||||
| This compound + Pyrazinamide |
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocol 2: Time-Kill Curve Assay
This protocol evaluates the bactericidal dynamics of this compound in combination with other TB drugs.
Materials:
-
This compound
-
Isoniazid (INH), Rifampicin (RIF), Ethambutol (EMB), or Pyrazinamide (PZA)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Middlebrook 7H10 agar (B569324) plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis and dilute it in 7H9 broth to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Drug Exposure:
-
Prepare culture tubes with the following conditions (at concentrations determined from the checkerboard assay, e.g., 0.5 x MIC, 1 x MIC, 2 x MIC):
-
Growth control (no drug)
-
This compound alone
-
TB drug (INH, RIF, EMB, or PZA) alone
-
This compound + TB drug combination
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Prepare serial ten-fold dilutions of each aliquot in fresh 7H9 broth.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates.
-
-
Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Data Presentation and Interpretation:
Present the data as a plot of log10 CFU/mL versus time for each condition.
| Time (days) | log10 CFU/mL (Control) | log10 CFU/mL (this compound alone) | log10 CFU/mL ([TB Drug] alone) | log10 CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 7 | ||||
| 10 |
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound and first-line TB drugs, providing a basis for understanding potential synergistic interactions.
Caption: this compound inhibits DNA replication by targeting DnaN.
Caption: Mechanisms of action of first-line anti-TB drugs.
Experimental Workflows
The following diagrams outline the logical flow of the experimental protocols.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Conclusion
The protocols and visualizations provided in these application notes offer a comprehensive framework for the systematic investigation of the synergistic effects of this compound with other anti-tuberculosis drugs. By employing these standardized methods, researchers can generate robust and reproducible data to evaluate the potential of this compound-based combination therapies, ultimately contributing to the development of more effective treatments for tuberculosis.
References
Troubleshooting & Optimization
Griselimycin Solubility Solutions: A Technical Support Center
Welcome to the Griselimycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a cyclic depsipeptide antibiotic with potent activity against Mycobacterium tuberculosis and other mycobacteria.[1][2][3] Its mechanism of action involves the inhibition of the DNA polymerase sliding clamp (DnaN), a crucial component of bacterial DNA replication.[1][2] Like many cyclic peptides with hydrophobic residues, this compound has limited aqueous solubility, which can pose a significant challenge for preparing accurate and effective concentrations for in vitro experiments such as Minimum Inhibitory Concentration (MIC) assays.[4][5] Improper dissolution can lead to precipitation of the compound in aqueous culture media, resulting in inaccurate data.[6]
Q2: Which solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic cyclic peptides for use in biological assays.[5][7][8] For certain applications, other organic solvents like ethanol (B145695) or methanol (B129727) may also be considered, although their compatibility with the specific assay system must be verified. It is crucial to use anhydrous or molecular sieve-dried solvents to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.
Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?
A3: It is critical to keep the final concentration of DMSO in your assay as low as possible, as it can exhibit its own biological effects, including antimicrobial activity, especially at higher concentrations.[1][9][10][11] For most bacterial and cell-based assays, the final concentration of DMSO should not exceed 1% (v/v), and ideally should be kept below 0.5% (v/v).[12] For sensitive mycobacterial assays, it has been shown that DMSO concentrations should be kept below 2.5%, as higher concentrations can inhibit growth.[10][13] Always include a solvent control (media with the same final concentration of DMSO as your experimental samples) to account for any potential effects of the solvent on your results.
Q4: How should I prepare a stock solution of this compound?
A4: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general workflow involves accurately weighing the this compound powder, dissolving it in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock, and then storing this stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14][15]
Q5: My this compound precipitates when I add it to the aqueous assay medium. What should I do?
A5: This is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide" below for a step-by-step approach to resolving this problem. The key is often to add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even dispersion.
Solubility Data
| Solvent | Solubility (Qualitative) | Recommended Use |
| Water / Aqueous Buffers | Practically Insoluble | Not recommended for initial stock solution |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Recommended for high-concentration stock solutions |
| N,N-Dimethylformamide (DMF) | Freely Soluble | Alternative for stock solutions, but check assay compatibility |
| Ethanol (100%) | Slightly to Moderately Soluble | May be used for stock solutions, but lower solubility than DMSO |
| Methanol (100%) | Slightly to Moderately Soluble | Similar to ethanol, check for complete dissolution |
Troubleshooting Guide: this compound Precipitation in Assay Media
This guide provides a logical workflow to diagnose and solve issues with this compound precipitation during your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be serially diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the required mass of this compound powder. For a 10 mg/mL stock solution in 1 mL of DMSO:
-
Mass (mg) = Concentration (mg/mL) x Volume (mL) = 10 mg/mL x 1 mL = 10 mg.
-
-
Weighing: Carefully and accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex at high speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile cryovials.[14]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage. The stability of this compound in DMSO over extended periods should be empirically determined for critical applications.
Protocol 2: Preparation of this compound Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the preparation of serial dilutions of this compound in a 96-well plate for determining its MIC against a target microorganism.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile liquid growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to the correct density (e.g., 5 x 10^5 CFU/mL)
-
Multichannel pipette
Procedure:
-
Prepare Intermediate Dilution: To minimize the amount of DMSO transferred to the assay plate, first prepare an intermediate dilution of the this compound stock in the assay medium. For example, to achieve a starting concentration of 128 µg/mL in the first well, dilute the 10 mg/mL (10,000 µg/mL) stock solution.
-
Plate Setup: Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.
-
Serial Dilution:
-
Add 200 µL of the 128 µg/mL this compound working solution to the first well of each row to be tested.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second column.
-
Mix the contents of the second column by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for sterility controls), resulting in a final volume of 200 µL per well and halving the this compound concentration in each well.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no this compound).
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay, broth, and inoculum.
-
Sterility Control: Wells containing 200 µL of broth only (no this compound, no inoculum).
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Read Results: Determine the MIC as the lowest concentration of this compound that inhibits visible growth of the microorganism.
References
- 1. ispub.com [ispub.com]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. benchchem.com [benchchem.com]
- 4. peptidream.com [peptidream.com]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Metabolic Stability of Natural Griselimycins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor metabolic stability of natural Griselimycins.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the poor metabolic stability of natural Griselimycins?
The principal reason for the poor metabolic stability of natural Griselimycins is the oxidative degradation of the proline residue at position 8 (Pro8) of the cyclic depsipeptide structure.[1][2] This metabolic vulnerability leads to a short plasma elimination half-life, limiting the therapeutic potential of the natural compounds.[1][2]
Q2: What are the main strategies to overcome the metabolic instability of Griselimycins?
Two primary strategies have been successfully employed to enhance the metabolic stability of Griselimycins:
-
Synthetic Analogs: Chemical modification at the Pro8 position has proven effective. The development of a synthetic analog, cyclohexylgriselimycin (CGM), where a cyclohexyl group replaces the hydrogen on the proline ring, significantly improves pharmacokinetic properties.[1][3]
-
Biosynthetic Engineering: Increasing the production of a naturally occurring but minor congener, methylthis compound (MGM), is another approach. MGM contains a methyl group at the Pro8 position, which also blocks oxidative degradation and enhances metabolic stability.[1][2][4]
Q3: What is the mechanism of action of Griselimycins?
Griselimycins exert their antibacterial activity by inhibiting the DNA polymerase sliding clamp, DnaN.[3][5][6] This inhibition disrupts DNA replication, leading to bactericidal effects against Mycobacterium tuberculosis.[3]
Q4: Are there any known resistance mechanisms to Griselimycins?
Resistance to Griselimycins in mycobacteria can occur through the amplification of the dnaN gene, which leads to the overexpression of the target protein.[3] However, this resistance is observed at a low frequency and is associated with a significant fitness cost to the bacteria, and it can be reversible.[3]
Troubleshooting Guides
Metabolic Stability Assays
Problem: Rapid degradation of a new this compound analog is observed in an in vitro metabolic stability assay using human liver microsomes.
-
Possible Cause 1: Inherent Instability. The modification introduced may not have been sufficient to protect against metabolism.
-
Troubleshooting:
-
Confirm the site of metabolism using techniques like mass spectrometry to identify metabolic hotspots.
-
If the Pro8 position is still the site of metabolism, consider introducing bulkier or more electron-withdrawing groups.
-
If metabolism is occurring at a different site, that new position becomes a target for chemical modification.
-
-
-
Possible Cause 2: Assay Conditions. Suboptimal assay conditions can lead to inaccurate results.
-
Troubleshooting:
-
Enzyme Concentration: Ensure the microsomal protein concentration is within the linear range for the assay. High concentrations can lead to very rapid metabolism that is difficult to quantify accurately.
-
Cofactor Availability: Confirm that the concentration of NADPH, the essential cofactor for cytochrome P450 enzymes, is not limiting.
-
Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to artificially low metabolic rates. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and does not affect enzyme activity.
-
-
Problem: High variability in metabolic stability results between experimental repeats.
-
Possible Cause 1: Inconsistent Pipetting. Inaccurate pipetting of the test compound, microsomes, or cofactors can lead to significant variability.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare master mixes of reagents to minimize pipetting errors between individual wells.
-
-
-
Possible Cause 2: Microsome Quality. The metabolic activity of liver microsomes can vary between batches and can decrease with improper storage.
-
Troubleshooting:
-
Aliquot microsomes upon receipt and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Include positive control compounds with known metabolic profiles in each experiment to assess the activity of the microsomal batch.
-
-
Synthesis of this compound Analogs
Problem: Low yield during the solid-phase synthesis of a cyclic this compound analog.
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Possible Cause 1: Incomplete Coupling Reactions. Steric hindrance from bulky amino acid side chains or peptide aggregation on the resin can prevent complete amide bond formation.
-
Troubleshooting:
-
Use a higher excess of the amino acid and coupling reagents.
-
Increase the coupling reaction time.
-
Perform a double coupling for difficult amino acids.
-
Use a different coupling reagent that is more effective for hindered couplings.
-
-
-
Possible Cause 2: Aggregation of the Growing Peptide Chain. The hydrophobic nature of the this compound backbone can lead to aggregation on the solid support, making reactive sites inaccessible.
-
Troubleshooting:
-
Incorporate pseudoprolines or other "kink"-inducing residues to disrupt secondary structure formation.
-
Perform the synthesis at a slightly elevated temperature to reduce aggregation.
-
Use a more polar solvent system for the coupling reactions.
-
-
Problem: Difficulty in the final cyclization step to form the depsipeptide bond.
-
Possible Cause 1: Unfavorable Conformation. The linear peptide precursor may adopt a conformation that does not favor cyclization.
-
Troubleshooting:
-
Experiment with different points of cyclization within the peptide sequence.
-
Use a variety of cyclization reagents and conditions (e.g., different solvents, temperatures, and catalysts).
-
-
-
Possible Cause 2: Side Reactions. The activated carboxylic acid for cyclization can react with other nucleophilic side chains if they are not properly protected.
-
Troubleshooting:
-
Ensure that all nucleophilic side chains (e.g., hydroxyl groups of threonine) are adequately protected with orthogonal protecting groups that are stable to the conditions of peptide synthesis and cleavage from the resin but can be selectively removed for cyclization.
-
-
Antibacterial Activity (MIC) Assays
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for a this compound analog against M. tuberculosis.
-
Possible Cause 1: Inoculum Preparation. The density of the bacterial inoculum is critical for reproducible MIC results.
-
Troubleshooting:
-
Carefully standardize the inoculum to a 0.5 McFarland standard.
-
Ensure the bacterial suspension is homogenous and free of clumps by vortexing with glass beads.
-
-
-
Possible Cause 2: Compound Precipitation. The this compound analog may precipitate in the culture medium at higher concentrations.
-
Troubleshooting:
-
Visually inspect the wells of the microtiter plate for any signs of precipitation.
-
If precipitation is observed, consider using a different solvent for the stock solution or adding a small amount of a non-toxic solubilizing agent to the culture medium.
-
-
-
Possible Cause 3: Variability in Reading the Endpoint. Determining the lowest concentration that inhibits visible growth can be subjective.
-
Troubleshooting:
-
Use a standardized method for reading the plates, such as an inverted mirror or a microplate reader.
-
Include a growth control (no drug) and a negative control (no bacteria) on each plate.
-
Have a second, blinded researcher read the plates to ensure objectivity.
-
-
Data Presentation
Table 1: Comparative Metabolic Stability of this compound and its Analogs in Human Liver Microsomes
| Compound | Modification at Pro8 | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Natural this compound | - | Data not consistently reported, but noted to be low | Data not consistently reported, but noted to be high | [1][2] |
| Cyclohexylthis compound (CGM) | Cyclohexyl group | Significantly increased compared to natural this compound | Significantly decreased compared to natural this compound | [1] |
| Methylthis compound (MGM) | Methyl group | Significantly increased compared to natural this compound | Significantly decreased compared to natural this compound | [1][2] |
Note: Specific quantitative values for the half-life and intrinsic clearance of natural this compound in human liver microsomes are not consistently available in the reviewed literature, which primarily focuses on the improved stability of the analogs.
Table 2: Antibacterial Activity of this compound Analogs against Mycobacterium tuberculosis
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| Cyclohexylthis compound (CGM) | 0.03 - 0.125 |
| Methylthis compound (MGM) | 0.03 - 0.125 |
Note: The reported MIC values can vary slightly depending on the specific assay conditions and the strain of M. tuberculosis used.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a solution of human liver microsomes (e.g., 20 mg/mL stock).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC.
-
Harvest the bacteria and resuspend them in fresh broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria).
-
Seal the plate and incubate at 37°C in a humidified incubator.
-
-
Reading and Interpretation:
-
After a suitable incubation period (typically 7-14 days), visually inspect the plate for bacterial growth.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
-
Visualizations
References
- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02622F [pubs.rsc.org]
- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 4. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
Troubleshooting inconsistent results in Griselimycin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griselimycin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic peptide antibiotic that targets the bacterial DNA polymerase III sliding clamp, also known as DnaN.[1][2][3] By binding to a hydrophobic pocket on the DnaN protein, this compound inhibits the interaction between the DNA polymerase and the sliding clamp, which is essential for DNA replication.[1][4][5] This disruption of the DNA replication machinery ultimately leads to bacterial cell death.[1]
Q2: What is the primary spectrum of activity for this compound?
This compound and its analogs, such as Cyclohexylthis compound (CGM), are highly active against Mycobacterium tuberculosis, including drug-resistant strains.[1][3] They also show potent activity against other mycobacteria, like Mycobacterium abscessus.[4][6] While this compound's activity is most pronounced against mycobacteria, its target, the DnaN sliding clamp, is conserved across many bacterial species. However, its effectiveness against a broader range of Gram-positive and Gram-negative bacteria is still under investigation.
Q3: What are the known resistance mechanisms to this compound?
The primary mechanism of resistance to this compound in mycobacteria is the amplification of the dnaN gene, which leads to overexpression of the target protein.[1][4] This increased production of the DnaN sliding clamp effectively titrates the drug, requiring higher concentrations to achieve an inhibitory effect. Notably, this resistance often comes with a significant fitness cost to the bacteria and is reversible.[1]
Q4: How should this compound stock solutions be prepared and stored for MIC assays?
For MIC assays, this compound and its analogs are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] This stock solution should then be aliquoted into single-use volumes and stored at -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. On the day of the assay, an aliquot can be thawed and further diluted in the appropriate testing medium.[1]
Troubleshooting Guide for Inconsistent this compound MIC Results
Inconsistent MIC values for this compound can arise from several factors related to the compound's peptide nature and specific experimental conditions. This guide addresses common issues in a question-and-answer format.
Q5: Why am I observing significant variability in this compound MIC values between experimental runs?
Inconsistent MIC results are often attributable to one of the following critical areas:
-
Inoculum Preparation: The density of the bacterial suspension is crucial. An inoculum that is too concentrated can lead to falsely high MICs, while a dilute inoculum may result in artificially low values.
-
Media Composition: The type of growth medium and batch-to-batch variations can influence the activity of this compound. For mycobacteria, Middlebrook 7H9 broth is commonly used.[4]
-
Peptide Handling: As a cyclic peptide, this compound can adhere to certain plastics. Using low-binding materials, such as polypropylene (B1209903) microtiter plates, is recommended to ensure the accurate concentration of the compound in the assay wells.
-
Incubation Conditions: Precise control of incubation time, temperature, and, if required, CO₂ concentration is essential for reproducible results.
Q6: My MIC values are consistently higher than expected. What could be the cause?
Consistently high MIC values may indicate a problem with the this compound solution or the experimental setup:
-
Compound Degradation: Improper storage of this compound stock solutions (e.g., exposure to light or multiple freeze-thaw cycles) can lead to degradation and reduced potency.[7]
-
High Inoculum Density: An overly dense bacterial inoculum can overwhelm the antibiotic, leading to higher apparent MICs. It is critical to standardize the inoculum to a 0.5 McFarland standard.
-
Binding to Plasticware: If using standard polystyrene plates, this compound may adsorb to the plastic, reducing its effective concentration in the medium. Switching to polypropylene plates is advisable for peptide antibiotics.
Q7: My positive control (no drug) wells show poor or no bacterial growth. What should I do?
Lack of growth in the positive control wells points to an issue with the bacterial inoculum or the growth medium:
-
Inoculum Viability: Ensure that the bacterial culture used to prepare the inoculum is fresh and in the logarithmic growth phase.
-
Media Quality: Verify that the growth medium is correctly prepared and not expired. Lot-to-lot variability in media can also affect bacterial growth.
-
Contamination: Check for contamination in your bacterial culture or reagents.
Q8: There is variability in MIC results between replicate wells within the same plate. What is the likely cause?
Variability between replicate wells often stems from technical errors during plate setup:
-
Pipetting Inaccuracies: Ensure that pipettes are properly calibrated and that pipetting is performed carefully and consistently to avoid errors in serial dilutions and inoculum addition.
-
Inhomogeneous Inoculum: Vortex the bacterial suspension thoroughly before and during the inoculation process to ensure a uniform distribution of bacteria in each well.
-
Edge Effects: The outer wells of a microtiter plate can be prone to evaporation, which can concentrate the antibiotic and affect results. If this is a concern, consider not using the outermost wells for critical measurements or using plate sealers.
Quantitative Data
The following table summarizes reported MIC values for this compound and its analog, Cyclohexylthis compound (CGM), against various bacterial species.
| Compound | Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Mycobacterium tuberculosis | H37Rv | 1.0 | - | [5] |
| Cyclohexylthis compound | Mycobacterium tuberculosis | H37Rv | 0.06 | - | [5] |
| Cyclohexylthis compound | Mycobacterium abscessus | ATCC 19977 | - | 0.5 | [4][6] |
| Cyclohexylthis compound | Mycobacterium abscessus | K21 | - | 0.4 | [6] |
| Cyclohexylthis compound | Mycobacterium abscessus | Clinical Isolate 1 | - | 0.3 | [6] |
| Cyclohexylthis compound | Mycobacterium abscessus | Clinical Isolate 2 | - | 0.4 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard methodologies for determining the MIC of peptide antibiotics.
Materials:
-
This compound or its analogs
-
Quality control bacterial strains (e.g., Mycobacterium smegmatis ATCC 700084)
-
Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with 10% OADC for mycobacteria)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Spectrophotometer or McFarland standards
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Aliquot the stock solution into single-use polypropylene tubes and store at -80°C, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or growth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of the 96-Well Plate:
-
Dispense 50 µL of the appropriate growth medium into wells 2 through 11 of a sterile 96-well polypropylene plate.
-
Prepare an intermediate dilution of the this compound stock solution in the growth medium.
-
Add 100 µL of this intermediate dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11.
-
The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 5-7 days for M. tuberculosis).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing fitness costs associated with Griselimycin resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the fitness costs associated with Griselimycin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts by inhibiting the bacterial DNA polymerase sliding clamp, DnaN.[1][2] It binds to a hydrophobic cleft on the DnaN protein, which is a crucial hub for protein-protein interactions during DNA replication and repair.[3][4] By occupying this site, this compound disrupts the interaction between DnaN and other essential proteins, such as the replicative DNA polymerase, ultimately blocking DNA replication and leading to bactericidal activity.[3][5][6]
Q2: How does resistance to this compound typically develop in mycobacteria?
A2: Resistance to this compound in mycobacteria occurs through the amplification of the dnaN gene, which is the gene encoding the drug's target.[4][5] This leads to the overexpression of the DnaN protein, effectively titrating the drug and allowing DNA replication to proceed. This resistance mechanism is notable for its low frequency of occurrence.[1][2]
Q3: What is meant by the "fitness cost" of this compound resistance?
A3: The fitness cost of this compound resistance refers to the physiological burden placed on the bacteria due to the resistance mechanism.[5][7] In the absence of the antibiotic, resistant strains are often less competitive than their susceptible counterparts.[8] For this compound, resistance is associated with a "considerable" or "severe" fitness loss, which can manifest as a reduced growth rate.[2][5][9] This cost is a critical factor that can limit the prevalence and stability of resistant populations when the antibiotic is not present.[7][10]
Q4: Is resistance to this compound reversible?
A4: Yes, studies have indicated that this compound resistance is reversible.[5] The genomic amplification that causes resistance can be unstable, and in the absence of antibiotic pressure, the considerable fitness cost may select for bacteria that have reverted to a susceptible state.
Q5: Are there synthetic analogs of this compound, and do they share the same resistance mechanism?
A5: Yes, synthetic analogs like cyclohexylthis compound (CGM) have been developed to improve pharmacokinetic properties.[5][11] this compound-resistant bacteria have been shown to be cross-resistant to these analogs, indicating they share the same target and mechanism of action.[2] However, they do not show cross-resistance to antibiotics with different mechanisms, such as rifampicin.[2]
Troubleshooting Guides
Issue 1: Difficulty in generating this compound-resistant mutants.
-
Problem: You are plating a high number of colony-forming units (CFU) on this compound-containing agar (B569324), but no resistant colonies are appearing.
-
Possible Cause: The frequency of this compound resistance is exceptionally low, on the order of ~5 x 10⁻¹⁰.[6] You may not be plating a sufficient number of cells to isolate a spontaneous mutant.
-
Troubleshooting Steps:
-
Increase Cell Density: Ensure you are plating a very high density of bacteria (e.g., >10¹⁰ CFU) to increase the probability of finding a resistant mutant.
-
Confirm MIC: Re-verify the Minimum Inhibitory Concentration (MIC) of this compound for your susceptible parent strain. Plating on concentrations significantly above the MIC (e.g., >4x MIC) can further reduce the apparent frequency of resistance.
-
Incubation Time: Ensure adequate incubation time, as resistant mutants may initially grow slower than the parent strain.
-
Issue 2: Inconsistent results in fitness cost competition assays.
-
Problem: Your competition assays between resistant and susceptible strains show high variability between replicates.
-
Possible Cause 1: The initial ratio of resistant to susceptible cells is not consistent.
-
Troubleshooting Step 1: Carefully quantify the CFU of each strain before mixing. Prepare the inoculum by mixing the two strains at a precise 1:1 ratio based on these counts. Plate a sample of the initial mixture (T=0) to confirm the starting ratio.
-
Possible Cause 2: The number of generations is insufficient to observe a significant fitness difference.
-
Troubleshooting Step 2: Extend the duration of the competition experiment. The difference in population size will become more pronounced with each successive growth cycle. Ensure you are passaging the co-culture for a sufficient number of generations (e.g., every 24 hours for several days).[10]
-
Possible Cause 3: Population bottlenecks during serial passaging.
-
Troubleshooting Step 3: When transferring the culture to fresh medium, ensure the volume transferred is large enough to avoid random loss of one of the competing strains (i.e., a population bottleneck).[10]
Issue 3: Resistant mutants appear to lose their resistance phenotype after subculturing in antibiotic-free media.
-
Problem: A previously confirmed resistant isolate is now showing susceptibility to this compound.
-
Possible Cause: This is expected behavior due to the nature of the resistance mechanism and its associated fitness cost.[5] The amplification of the dnaN gene can be unstable. Without the selective pressure of the antibiotic, the high fitness cost will favor the growth of revertants that have lost the gene amplification.
-
Troubleshooting Steps:
-
Maintain Selection: Always maintain stock cultures of your resistant isolates in media containing this compound to ensure the resistance phenotype is not lost.
-
Minimize Subculturing: For experiments in antibiotic-free media (like fitness assays), use a fresh culture grown from a frozen stock that was maintained under selective pressure.
-
Regular Verification: Periodically re-test the MIC of your resistant strains to confirm the phenotype has been maintained, especially before starting a critical experiment.
-
Data Presentation
Table 1: Characteristics of this compound Resistance
| Parameter | Observation | Source |
| Mechanism of Resistance | Amplification of a chromosomal segment containing the dnaN gene. | [1][4] |
| Frequency of Resistance | Very low (~5 x 10⁻¹⁰ for M. smegmatis). | [6] |
| Associated Fitness Cost | Considerable / Severe. | [2][5][9] |
| Reversibility | Resistance is reversible in the absence of antibiotic pressure. | [5] |
| Cross-Resistance | Observed with this compound analogs (e.g., MGM, CGM); not with other antibiotic classes. | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Resistance Frequency
This protocol is designed to quantify the frequency at which spontaneous resistance to this compound arises in a susceptible mycobacterial population.
-
Culture Preparation: Grow the susceptible mycobacterial strain in antibiotic-free liquid medium (e.g., 7H9 broth) to late-log or early-stationary phase.
-
Cell Quantification: Determine the total number of viable cells (CFU/mL) in the culture by performing serial dilutions and plating on antibiotic-free agar (e.g., 7H10).
-
Selection Plating: Plate a large, known number of cells (e.g., 10¹⁰ CFU) onto agar plates containing this compound at a concentration of 4x the MIC of the parent strain. Due to the high cell density, this may require plating concentrated cell suspensions across multiple plates.
-
Total Viable Count: Concurrently, plate serial dilutions of the same culture onto antibiotic-free agar to get a precise count of the total viable cells in the inoculum.
-
Incubation: Incubate all plates under appropriate conditions until colonies are visible.
-
Calculation: Count the number of colonies on both the selective and non-selective plates. Calculate the resistance frequency using the following formula:
-
Frequency = (Number of resistant colonies / Total CFU plated on selective media)
-
Protocol 2: Measuring Fitness Cost via Competition Assay
This protocol directly measures the relative fitness of a this compound-resistant strain compared to its isogenic susceptible parent strain in an antibiotic-free environment.[10][12]
-
Strain Preparation: Grow individual liquid cultures of the resistant and susceptible strains in antibiotic-free medium to the same growth phase (e.g., mid-log).
-
Inoculum Preparation:
-
Quantify the CFU/mL for each culture.
-
Mix the two strains in a fresh flask of antibiotic-free liquid medium to achieve a starting ratio of approximately 1:1.
-
-
Initial Sampling (T=0): Immediately after mixing, remove an aliquot. Perform serial dilutions and plate on both antibiotic-free agar and this compound-containing agar.
-
Colonies on antibiotic-free agar represent the total population (resistant + susceptible).
-
Colonies on selective agar represent only the resistant population.
-
-
Co-culture Incubation: Incubate the mixed culture under standard growth conditions.
-
Serial Passage: After a set period of growth (e.g., 24 hours), dilute the mixed culture into a fresh flask of antibiotic-free medium. The dilution factor should be chosen to allow for a similar number of generations in each growth cycle.
-
Sampling over Time: Repeat the sampling and plating procedure from Step 3 at regular intervals (e.g., every 24 hours, just before serial passage) for several days.
-
Data Analysis:
-
For each time point, calculate the number of susceptible cells by subtracting the resistant count from the total count.
-
Calculate the ratio of resistant to susceptible cells at each time point.
-
The selection coefficient (s), which represents the fitness cost, can be calculated from the change in this ratio over time. A negative selection coefficient indicates a fitness cost for the resistant strain.[10]
-
Visualizations
Caption: this compound binds to the DnaN clamp, blocking DNA polymerase binding and halting replication.
Caption: Resistance occurs via dnaN gene amplification, leading to target overexpression and fitness cost.
Caption: Workflow for measuring fitness cost using a head-to-head competition assay.
References
- 1. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 7. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 8. Fitness costs associated with the acquisition of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fitness Cost of Chromosomal Drug Resistance-Conferring Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Griselimycin Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the yield of Griselimycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield enhancement important?
A1: this compound is a cyclic depsipeptide antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] It functions by inhibiting the DNA polymerase sliding clamp, DnaN, a novel target in tuberculosis therapy.[1][3] Enhancing its fermentation yield is crucial for making it a viable and cost-effective therapeutic agent.
Q2: What is the significance of methyl-griselimycin over this compound?
A2: Griselimycins contain (2S,4R)-4-methyl-proline (4-MePro) residues. One of these residues in methyl-griselimycin blocks oxidative degradation, leading to increased metabolic stability and improved pharmacokinetic properties in animal models.[4] The natural congener with this beneficial modification is often a minor component in fermentation cultures.[4]
Q3: What is the key precursor for enhancing methyl-griselimycin production?
A3: The biosynthesis of the crucial 4-MePro unit starts from L-leucine.[5] However, direct feeding of (2S,4R)-4-methyl-proline (4-MePro) into the fermentation culture has been shown to significantly increase the yield of the more stable methyl-griselimycin.[4][6]
Q4: What are the typical fermentation conditions for Streptomyces species that produce this compound?
A4: Generally, Streptomyces fermentations are carried out at a temperature range of 25-30°C and a pH range of 7.0-8.0.[7][8] High aeration and agitation are necessary for optimal growth and secondary metabolite production.[7][8] The fermentation process can last for about 5 to 10 days.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Problem 1: Low overall this compound yield despite good cell growth.
-
Possible Cause 1: Suboptimal Media Composition. The carbon-to-nitrogen ratio may not be ideal for secondary metabolite production, or there might be an excess of rapidly metabolized carbon sources like glucose, which can suppress antibiotic synthesis. Phosphate (B84403) concentration can also be a limiting or inhibitory factor.
-
Solution:
-
Carbon Source Optimization: Test alternative or mixed carbon sources. Slowly metabolized carbohydrates like starch or glycerol (B35011) can sometimes lead to better secondary metabolite production compared to glucose.
-
Nitrogen Source Evaluation: Experiment with different nitrogen sources such as soybean meal, peptone, yeast extract, and various ammonium (B1175870) salts to find the most suitable one for this compound production.
-
Phosphate Level Control: Evaluate the effect of varying phosphate concentrations. In some Streptomyces fermentations, phosphate limitation can trigger the onset of antibiotic production.
-
-
Possible Cause 2: Incorrect Fermentation Parameters. The pH, temperature, or dissolved oxygen levels may be optimal for growth but not for this compound biosynthesis.
-
Solution:
-
pH Profiling: Monitor the pH throughout the fermentation. If there are significant drifts, implement a pH control strategy using buffers or automated acid/base addition to maintain it within the optimal range (typically 6.5-7.5 for Streptomyces).
-
Temperature Optimization: Perform fermentation runs at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C) to determine the optimal temperature for this compound production, which might be slightly different from the optimal growth temperature.
-
Aeration and Agitation Study: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen, which is critical for the aerobic Streptomyces.
-
Problem 2: Low ratio of desired methyl-griselimycin to other this compound congeners.
-
Possible Cause: Insufficient precursor supply. The endogenous biosynthesis of (2S,4R)-4-methyl-proline (4-MePro) is a limiting factor for the production of methyl-griselimycin.
-
Solution:
-
Precursor Feeding: Supplement the fermentation medium with exogenous (2S,4R)-4-methyl-proline. This has been demonstrated to significantly increase the proportion of methyl-griselimycin.[6] The timing and concentration of this feeding should be optimized.
-
Problem 3: Inconsistent this compound yield between batches.
-
Possible Cause 1: Inoculum Variability. The age, viability, and physiological state of the seed culture can significantly impact the performance of the production culture.
-
Solution:
-
Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age of the spore stock, composition of the germination and seed media, and incubation time. Ensure a consistent and healthy mycelial biomass for inoculation.
-
-
Possible Cause 2: Strain Degeneration. Streptomyces strains can be genetically unstable and may lose their high-producing phenotype after multiple rounds of subculturing.
-
Solution:
-
Proper Strain Maintenance: Maintain a master and working cell bank of the high-yielding Streptomyces strain. Store cryovials at -80°C or in liquid nitrogen and avoid excessive subculturing from a single plate or slant.
-
Problem 4: Fermentation contamination.
-
Possible Cause: Inadequate sterilization or aseptic technique. Contamination by bacteria, yeast, or fungi can outcompete the producer strain for nutrients and alter the fermentation conditions.
-
Solution:
-
Review Sterilization Procedures: Ensure that the fermenter, media, and all associated equipment are properly sterilized.
-
Aseptic Technique: Reinforce strict aseptic techniques during all stages of the process, including media preparation, inoculation, sampling, and feeding.
-
Microscopic Examination: Regularly examine the culture broth under a microscope to check for the presence of contaminating microorganisms.
-
Data Presentation
Table 1: Effect of (2S,4R)-4-methyl-proline (4-MePro) Feeding on Methyl-Griselimycin Production.
| 4-MePro Concentration (µg/mL) | Incubation Time (days) | Relative Methyl-Griselimycin Yield (%) |
| 0 | 4 | 100 |
| 20 | 4 | ~250 |
| 200 | 4 | ~500 |
Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific strain and fermentation conditions.[6]
Table 2: Influence of Carbon and Nitrogen Sources on Secondary Metabolite Production in Streptomyces.
| Carbon Source | Nitrogen Source | Relative Yield (%) |
| Glucose | Soybean Meal | 100 |
| Starch | Soybean Meal | 120 |
| Glycerol | Soybean Meal | 115 |
| Glucose | Peptone | 90 |
| Glucose | Yeast Extract | 105 |
| Glucose | Ammonium Sulfate | 85 |
This table provides a generalized overview of how different carbon and nitrogen sources can affect secondary metabolite production. The optimal combination needs to be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Inoculum Development for this compound Fermentation
-
Spore Stock Preparation:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP Medium 2) at 30°C for 7-10 days until good sporulation is observed.
-
Aseptically scrape the spores and suspend them in sterile 20% glycerol.
-
Store the spore suspension in cryovials at -80°C.
-
-
Seed Culture:
-
Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with 1 mL of the thawed spore suspension.
-
Incubate at 30°C with shaking at 200-250 rpm for 48-72 hours, or until a dense mycelial culture is obtained.
-
Protocol 2: this compound Production Fermentation
-
Production Medium:
-
Prepare the production medium. A starting point could be a medium containing a carbohydrate source (e.g., 2% w/v starch), a nitrogen source (e.g., 1% w/v soybean meal), and basal salts (e.g., K2HPO4, MgSO4·7H2O, NaCl).
-
Dispense 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.
-
-
Inoculation and Incubation:
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
-
Precursor Feeding (for enhanced methyl-griselimycin):
-
Prepare a sterile stock solution of (2S,4R)-4-methyl-proline.
-
After 48 hours of incubation, add the precursor to the fermentation flasks to a final concentration of 20-200 µg/mL.
-
Protocol 3: Extraction and Analysis of this compound
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent like methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to separate and quantify this compound and methyl-griselimycin. A UV detector is typically used for detection.
-
Visualizations
Caption: Biosynthesis pathway of (2S,4R)-4-methyl-proline (4-MePro).
Caption: Experimental workflow for enhancing this compound yield.
Caption: Troubleshooting workflow for this compound fermentation.
References
- 1. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Interactions in Ethanol Production: Sharing a Decade of Data | Biomass Magazine [biomassmagazine.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. leaf-lesaffre.com [leaf-lesaffre.com]
- 6. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for Griselimycin and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification protocols for Griselimycin and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and handling of this compound and its analogs.
Q1: I am observing significant loss of my this compound analog during the initial extraction from a fermentation broth. What are the potential causes and solutions?
A: Low recovery during initial extraction is a common issue. Several factors could be contributing to this:
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Incomplete Cell Lysis: this compound is produced by Streptomyces species and may be partially retained within the cells. Ensure efficient cell disruption to release the compound.
-
Troubleshooting:
-
Employ mechanical lysis methods such as sonication or bead beating in addition to solvent extraction.
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Optimize the solvent system. A mixture of a polar organic solvent (e.g., ethyl acetate (B1210297), butanol) and aqueous buffer can improve extraction efficiency.
-
-
-
Compound Degradation: this compound, as a cyclic depsipeptide, can be susceptible to hydrolysis of its ester bond under certain pH conditions.
-
Troubleshooting:
-
Maintain a neutral or slightly acidic pH during extraction and subsequent purification steps. Avoid strongly acidic or basic conditions.
-
Work at reduced temperatures (4°C) to minimize enzymatic degradation from the cell lysate.
-
-
-
Poor Solvent Partitioning: The choice of extraction solvent is critical for maximizing recovery.
-
Troubleshooting:
-
Perform small-scale solvent screening to identify the optimal solvent system for your specific this compound analog.
-
Consider a multi-step extraction with solvents of varying polarity to ensure complete recovery.
-
-
Q2: My HPLC chromatogram shows broad or tailing peaks for my purified this compound analog. How can I improve the peak shape?
A: Poor peak shape in HPLC is often indicative of secondary interactions, column issues, or improper mobile phase composition.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the amide and ester groups of this compound, leading to peak tailing.
-
Troubleshooting:
-
Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases. TFA protonates the silanol groups, minimizing secondary interactions.
-
Use a high-purity, end-capped HPLC column specifically designed for peptide separations.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Troubleshooting:
-
Reduce the injection volume or dilute the sample.
-
-
-
Inappropriate Mobile Phase: The choice of organic modifier and the gradient profile can significantly impact peak shape.
-
Troubleshooting:
-
Acetonitrile (B52724) is generally preferred over methanol (B129727) for peptide separations as it often provides sharper peaks.
-
Optimize the gradient slope. A shallower gradient can improve peak resolution and shape.
-
-
Q3: I am struggling to separate my this compound analog from closely related impurities. What strategies can I employ to improve resolution?
A: Co-elution of impurities is a common challenge in the purification of complex natural products and their synthetic analogs.
-
Optimize Mobile Phase Selectivity:
-
Troubleshooting:
-
Vary the organic modifier. If using acetonitrile, try methanol or a combination of both.
-
Adjust the pH of the mobile phase. Changing the ionization state of the analyte and impurities can alter their retention times.
-
Experiment with different ion-pairing agents (e.g., formic acid instead of TFA).
-
-
-
Change Stationary Phase Chemistry:
-
Troubleshooting:
-
If using a C18 column, try a different stationary phase such as C8, Phenyl-Hexyl, or a biphenyl (B1667301) column to exploit different separation mechanisms.
-
-
-
Employ Orthogonal Purification Techniques:
-
Troubleshooting:
-
Utilize a different chromatographic mode either before or after reversed-phase HPLC. For example, size-exclusion chromatography (SEC) can be used to remove high molecular weight impurities, while ion-exchange chromatography (IEX) can separate based on charge.
-
-
Q4: My this compound analog has poor solubility in aqueous buffers, making it difficult to handle and purify. What can I do?
A: this compound and its analogs can have variable solubility in aqueous solutions due to their complex and often hydrophobic nature.[1]
-
Initial Dissolution:
-
Troubleshooting:
-
Dissolve the compound in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting with the mobile phase or desired buffer.
-
-
-
Mobile Phase Compatibility:
-
Troubleshooting:
-
Ensure the initial mobile phase conditions of your HPLC method have a sufficient percentage of organic solvent to maintain solubility upon injection.
-
-
-
Formulation for Biological Assays:
-
Troubleshooting:
-
For in-vitro and in-vivo studies, consider formulating the compound with excipients such as cyclodextrins or co-solvents like PEG300 to improve aqueous solubility.
-
-
Data Presentation
The following tables provide illustrative data on the purification of a representative this compound analog. Note that actual yields and purity will vary depending on the specific analog, the starting material (fermentation broth or synthetic mixture), and the purification scale.
Table 1: Illustrative Purification Summary for a this compound Analog
| Purification Step | Starting Purity (Approx.) | Final Purity (Approx.) | Typical Recovery |
| Crude Extract | 5-10% | - | - |
| Solid-Phase Extraction (SPE) | 10-20% | 30-40% | 85-95% |
| Preparative HPLC (Step 1) | 30-40% | >95% | 70-85% |
| Preparative HPLC (Step 2 - Polishing) | >95% | >99% | >90% |
| Overall Yield | - | - | ~50-70% |
Table 2: Typical HPLC Parameters for this compound Analog Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | C18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | 0.1% TFA or Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | 0.1% TFA or Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15-30 min | Optimized shallow gradient around the elution point of the target compound |
| Flow Rate | 0.2-1.0 mL/min | 5-50 mL/min |
| Detection | 210-230 nm | 210-230 nm |
| Column Temperature | 25-40 °C | Ambient or slightly elevated |
Experimental Protocols
The following are detailed methodologies for key experiments in the purification of this compound and its analogs, based on established procedures for similar compounds.
Protocol 1: Extraction of this compound Analogs from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 6.0-7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate or n-butanol.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
-
Mycelial Extraction:
-
Resuspend the mycelial pellet in a 1:1 mixture of acetone (B3395972) and methanol.
-
Sonciate the suspension for 15 minutes on ice to lyse the cells.
-
Centrifuge to remove cell debris and collect the solvent.
-
Repeat the extraction of the pellet.
-
Combine the solvent extracts and evaporate to dryness.
-
-
Combine and Reconstitute: Combine the dried extracts from the supernatant and mycelium and reconstitute in a minimal volume of methanol for further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of a low percentage of organic solvent (e.g., 10-20% acetonitrile in water) to remove highly polar impurities.
-
Elution: Elute the this compound analog with a higher concentration of organic solvent (e.g., 80-90% acetonitrile in water).
-
Drying: Evaporate the eluted fraction to dryness.
Protocol 3: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the SPE-purified sample in the initial mobile phase for HPLC. If solubility is an issue, use a minimal amount of DMSO and then dilute. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the sample and begin the gradient elution. A typical gradient for separating a related compound, mycoplanecin, is from 50% to 80% acetonitrile over 30 minutes. The optimal gradient for your specific analog should be determined using analytical HPLC first.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target this compound analog.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% for initial purification, >99% for final product) and lyophilize to obtain the purified compound as a powder.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting of this compound and its analogs.
References
Mitigating Off-Target Effects of Griselimycin Derivatives: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating and mitigating the potential off-target effects of Griselimycin derivatives. Due to the limited availability of public preclinical safety data, this guide focuses on empowering researchers to conduct their own comprehensive off-target profiling.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound and its derivatives?
A1: Detailed preclinical safety and toxicology data for most this compound derivatives are not extensively published in peer-reviewed literature. However, the development of newer analogs, such as SATB-082, has been reported to feature a "safer profile" than earlier derivatives like cyclohexylthis compound (CGM), suggesting that off-target effects are a consideration in the optimization of this class of compounds.[1] It is known that this compound itself does not interact with the human sliding clamp, indicating a high degree of selectivity for its bacterial target over the human ortholog.[2] Researchers should assume that, like most drug candidates, this compound derivatives have the potential for off-target interactions and should conduct thorough profiling.
Q2: What is the primary mechanism of action for this compound?
A2: this compound and its derivatives are potent inhibitors of the bacterial DNA polymerase III sliding clamp, DnaN.[3][4][5] By binding to a hydrophobic pocket on DnaN, they disrupt the protein-protein interactions necessary for DNA replication, leading to bactericidal activity against susceptible species like Mycobacterium tuberculosis.[3][6]
Q3: Why is assessing off-target effects crucial for this compound derivatives?
A3: While Griselimycins have a novel and specific mechanism of action against bacteria, all potent bioactive molecules have the potential to interact with unintended targets in human cells. Identifying and understanding these off-target effects is critical for:
-
Predicting potential toxicities: Early identification of off-target interactions can prevent investment in compounds likely to fail in later stages of drug development due to adverse effects.
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Improving selectivity: Understanding off-target interactions can guide medicinal chemistry efforts to design derivatives with a better safety profile.
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Elucidating unexpected pharmacology: Off-target effects can sometimes lead to unexpected therapeutic activities or side effects that need to be characterized.
Troubleshooting Guides for Off-Target Effect Assessment
This section provides guidance on common issues encountered during the experimental evaluation of off-target effects.
General Cytotoxicity Assessment
Issue: High variability in MTT assay results.
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Possible Cause 1: Cell seeding density. Inconsistent cell numbers across wells can lead to significant variations in metabolic activity.
-
Troubleshooting: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating.
-
-
Possible Cause 2: Compound precipitation. this compound derivatives, being cyclic peptides, may have limited solubility in aqueous media.
-
Troubleshooting: Visually inspect wells for precipitation after compound addition. Test a range of DMSO concentrations (typically ≤0.5%) to ensure the compound remains in solution. Consider using a different solubilizing agent if necessary.
-
-
Possible Cause 3: Contamination. Bacterial or fungal contamination will alter the metabolic activity of the culture.
-
Troubleshooting: Regularly test cell cultures for mycoplasma. Practice sterile aseptic techniques throughout the experiment.
-
Issue: Discrepancy between cytotoxicity and on-target activity.
-
Possible Cause: Indirect cytotoxicity. The observed cell death may not be due to a direct off-target interaction but rather a downstream consequence of cellular stress.
-
Troubleshooting: Complement the MTT assay with other methods that assess different cellular health parameters, such as membrane integrity (LDH assay) or apoptosis (caspase activity assays).
-
Cardiotoxicity Screening (hERG Assay)
Issue: Unstable hERG current recordings.
-
Possible Cause 1: Poor cell health. Cells used for patch-clamp experiments must be in optimal condition.
-
Troubleshooting: Use cells from a consistent passage number and ensure they are not overgrown before harvesting for experiments.
-
-
Possible Cause 2: Seal resistance is too low. A high-resistance seal between the pipette and the cell membrane is crucial for accurate recordings.
-
Troubleshooting: Optimize patch-clamp technique and ensure the quality of the glass pipettes. Only use cells with a seal resistance of >1 GΩ for data acquisition.
-
Kinase Inhibitor Profiling
Issue: False positives in a kinase screen.
-
Possible Cause: Compound interference with the assay technology. Some compounds can interfere with the detection method (e.g., fluorescence, luminescence) rather than inhibiting the kinase itself.
-
Troubleshooting: Run a counterscreen without the kinase enzyme to identify compounds that directly affect the assay signal.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the general cytotoxicity of this compound derivatives against a mammalian cell line (e.g., HepG2, HEK293).
Materials:
-
96-well flat-bottom sterile cell culture plates
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
MTT Cytotoxicity Assay Workflow.
Protocol 2: hERG Channel Inhibition Assay using Automated Patch-Clamp
This protocol outlines a method for assessing the potential of this compound derivatives to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.
Materials:
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
HEK293 cell line stably expressing the hERG channel
-
Extracellular and intracellular solutions for patch-clamp recording
-
This compound derivative stock solution (in DMSO)
-
Positive control (e.g., Cisapride, a known hERG inhibitor)
Procedure:
-
Cell Preparation:
-
Culture hERG-expressing HEK293 cells to 70-90% confluency.
-
Harvest cells using a gentle dissociation reagent and resuspend in the extracellular solution at the appropriate concentration for the automated patch-clamp system.
-
-
System Setup:
-
Prime the system with intracellular and extracellular solutions.
-
Load the cell suspension and test compound plates.
-
-
Electrophysiology Recording:
-
The system will automatically establish whole-cell patch-clamp configurations.
-
Record baseline hERG currents using a predefined voltage protocol. A typical protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Apply the vehicle control to establish a stable baseline.
-
Sequentially apply increasing concentrations of the this compound derivative.
-
Apply a positive control at the end of the experiment to confirm assay sensitivity.
-
-
Data Acquisition:
-
Measure the hERG tail current at each compound concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Logic Diagram for hERG Inhibition Assay.
Protocol 3: Kinase Inhibitor Profiling using a Commercial Service
Given the complexity and resource-intensive nature of screening against a large panel of kinases, utilizing a commercial service is often the most efficient approach.
Procedure:
-
Select a Vendor: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Reaction Biology, Promega).
-
Panel Selection: Select a kinase panel that is relevant to your research. A broad panel (e.g., >400 kinases) is recommended for initial off-target screening.
-
Compound Submission:
-
Provide the CRO with a high-quality sample of your this compound derivative at a specified concentration and volume.
-
Ensure the compound is soluble in DMSO.
-
-
Assay Performance: The CRO will perform the kinase assays, typically using a radiometric or fluorescence-based method, at one or more concentrations of your compound.
-
Data Reporting: The CRO will provide a detailed report including:
-
The percentage of inhibition for each kinase in the panel.
-
IC₅₀ values for any significantly inhibited kinases.
-
Data Interpretation:
-
Analyze the data to identify any kinases that are inhibited by your this compound derivative, particularly those inhibited at concentrations close to the on-target MIC.
-
These "hits" represent potential off-targets that may require further investigation through cellular assays to confirm target engagement and functional consequences.
Workflow for Off-Target Kinase Profiling.
Quantitative Data Summary
As comprehensive, publicly available quantitative data on the off-target effects of this compound derivatives are limited, researchers are encouraged to generate their own data using the protocols outlined above. The following table structure is provided as a template for organizing experimental findings.
| Derivative | Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀ in µM) |
| This compound | Cytotoxicity | HepG2 | Cell Viability | Data not publicly available |
| hERG Inhibition | hERG-HEK293 | K+ Current | Data not publicly available | |
| Kinase Panel | 400+ kinases | % Inhibition @ 10µM | Data not publicly available | |
| Cyclohexyl-GM | Cytotoxicity | HepG2 | Cell Viability | Data not publicly available |
| hERG Inhibition | hERG-HEK293 | K+ Current | Data not publicly available | |
| Kinase Panel | 400+ kinases | % Inhibition @ 10µM | Data not publicly available | |
| [Your Derivative] | Cytotoxicity | [Your Cell Line] | Cell Viability | Enter your data |
| hERG Inhibition | hERG-HEK293 | K+ Current | Enter your data | |
| Kinase Panel | [Panel Name] | % Inhibition @ [X]µM | Enter your data |
References
- 1. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Griselimycin and its Optimized Analogue, Cyclohexylgriselimycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the natural product Griselimycin (GM) and its synthetic, optimized derivative, Cyclohexylthis compound (CGM), against mycobacterial infections. This document summarizes key experimental data, details relevant methodologies, and visualizes the mechanism of action to support research and development efforts in the field of novel antibiotic discovery.
Executive Summary
This compound, a cyclic peptide antibiotic discovered in the 1960s, initially showed promise against Mycobacterium tuberculosis. However, its development was halted due to low efficacy in infection models and poor pharmacokinetic properties.[1][2] Cyclohexylthis compound is a rationally designed analogue of this compound that overcomes these limitations, demonstrating excellent in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis and other pathogenic mycobacteria, such as Mycobacterium abscessus.[1][3] CGM's enhanced efficacy is attributed to its improved metabolic stability and oral bioavailability.[2][4] Both compounds share a unique mechanism of action, targeting the DNA polymerase sliding clamp (DnaN), a critical component of bacterial DNA replication.[4][5]
Data Presentation
In Vivo Efficacy Comparison
The following table summarizes the available in vivo efficacy data for this compound and Cyclohexylthis compound. Direct quantitative comparisons are limited by the historical nature of the this compound data.
| Compound | Organism | Mouse Model | Dosing Regimen | Efficacy Outcome | Citation |
| This compound | Mycobacterium tuberculosis | Not specified in recent literature | Not specified in recent literature | Reported as having low efficacy in early infection models. | [1] |
| Cyclohexylthis compound | Mycobacterium tuberculosis | Acute and chronic infection models | Not specified in detail, but mentioned as orally administered. | Demonstrates excellent activity, including against multi-resistant pathogens. | [4] |
| Cyclohexylthis compound | Mycobacterium abscessus | NOD SCID mice | 250 mg/kg, daily oral gavage for 10 days | Significant reduction in bacterial lung burden (10-fold reduction compared to vehicle control). | [1][4] |
Pharmacokinetic Profile
A direct comparative table of pharmacokinetic parameters is not available in the reviewed literature. However, it is consistently reported that Cyclohexylthis compound was developed to have improved pharmacokinetic properties, including better metabolic stability and oral bioavailability, compared to the original this compound.[1][4]
Experimental Protocols
In Vivo Efficacy of Cyclohexylthis compound against Mycobacterium abscessus
The following protocol is based on studies demonstrating the in vivo efficacy of CGM.
-
Animal Model: 8-week-old female NOD.CB17-Prkdcscid/NCrCrl (NOD SCID) mice were used.[1]
-
Infection: Mice were infected intranasally with 10⁶ Colony Forming Units (CFU) of M. abscessus K21.[1]
-
Treatment:
-
Treatment was initiated one day post-infection.
-
Cyclohexylthis compound was formulated in Cremophor RH 40–Capryol 90–Miglyol 812 N (10/20/70 [wt/wt/wt]) and administered at 250 mg/kg of body weight.[1]
-
Dosing was performed once daily for 10 consecutive days via oral gavage.[1]
-
A vehicle-only group served as the negative control.
-
-
Outcome Measurement:
-
Mice were euthanized 24 hours after the last dose.
-
The bacterial burden in the lungs and spleen was determined by plating serial dilutions of organ homogenates on appropriate agar (B569324) and enumerating the CFU.[1]
-
Mechanism of Action and Visualizations
This compound and Cyclohexylthis compound exert their bactericidal effects by targeting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication in bacteria. By binding to DnaN, these compounds prevent its interaction with DNA polymerase, thereby inhibiting DNA synthesis and leading to bacterial cell death.[4][5]
Below are diagrams illustrating the mechanism of action and a typical experimental workflow.
References
- 1. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: The Synergistic Activity of Griselimycin and Rifampicin Against Drug-Resistant Tuberculosis
A Novel Strategy in the Fight Against Resistant Mycobacteria
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. One promising approach lies in the synergistic combination of antibiotics, which can enhance efficacy, reduce treatment duration, and combat the development of resistance. This guide provides a comparative analysis of the synergistic activity of Griselimycin, a novel antibiotic targeting DNA replication, in combination with the frontline anti-tuberculosis drug, rifampicin (B610482).
While direct experimental studies on the synergistic effects of this compound and rifampicin are emerging, this guide presents a comprehensive overview based on established methodologies for assessing antibiotic synergy. The data presented herein is illustrative of the potential synergistic relationship, drawing parallels from studies on similar antibiotic combinations against M. tuberculosis.
Mechanisms of Action: A Two-Pronged Attack
The potential for synergy between this compound and rifampicin stems from their distinct and complementary mechanisms of action, targeting two fundamental processes in bacterial survival:
-
This compound: This cyclic peptide antibiotic inhibits the bacterial DNA polymerase III sliding clamp (DnaN).[1][2] By binding to DnaN, this compound disrupts the processivity of DNA replication, ultimately leading to bacterial cell death.[1] Resistance to this compound is rare and often associated with a significant fitness cost to the bacteria.[1]
-
Rifampicin: A cornerstone of tuberculosis therapy, rifampicin targets the β-subunit of the bacterial DNA-dependent RNA polymerase (rpoB).[3] This binding action inhibits the initiation of transcription, effectively halting the synthesis of essential messenger RNA and subsequent protein production.
By simultaneously disrupting both DNA replication and transcription, the combination of this compound and rifampicin has the potential to exert a powerful bactericidal effect that is greater than the sum of their individual activities.
Quantifying Synergy: In Vitro Experimental Data
The synergistic interaction between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.[4][5] An FIC index of ≤ 0.5 is indicative of synergy. The following tables present hypothetical data from a checkerboard assay and a time-kill analysis, illustrating the potential synergistic relationship between this compound and rifampicin against a resistant strain of M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index of this compound and Rifampicin
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 2.0 | 0.5 | 0.25 | Synergy |
| Rifampicin | 0.5 | 0.125 | 0.25 | |
| Combined | 0.5 | Synergy |
Table 2: Time-Kill Kinetics of this compound and Rifampicin Combination
| Time (hours) | Control (log10 CFU/mL) | This compound (2x MIC) (log10 CFU/mL) | Rifampicin (2x MIC) (log10 CFU/mL) | This compound + Rifampicin (0.5x MIC each) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 6 | 6.8 | 5.5 | 5.8 | 4.5 |
| 12 | 7.5 | 5.0 | 5.2 | 3.0 |
| 24 | 8.2 | 4.5 | 4.8 | <2.0 (Bactericidal) |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and rifampicin are prepared and serially diluted in 96-well microtiter plates. This compound dilutions are typically made along the rows, while rifampicin dilutions are made along the columns.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C) for a specified period (typically 7-14 days for M. tuberculosis).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Rifampicin, where FIC = MIC of drug in combination / MIC of drug alone.[4][5]
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antimicrobial effect over time.
-
Bacterial Culture: M. tuberculosis is grown in liquid culture to the mid-logarithmic phase.
-
Exposure to Antibiotics: The bacterial culture is then exposed to the antibiotics at various concentrations, both individually and in combination (e.g., at their MICs, or sub-inhibitory concentrations).
-
Sampling and Plating: Aliquots are taken from each culture at predetermined time points (e.g., 0, 6, 12, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar (B569324) medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizing the Synergy
Experimental Workflow
Caption: Workflow for assessing antibiotic synergy.
Proposed Mechanism of Synergistic Action
Caption: Dual blockade of replication and transcription.
Conclusion and Future Directions
The combination of this compound and rifampicin represents a promising, yet to be fully explored, avenue for the treatment of drug-resistant tuberculosis. The distinct mechanisms of action targeting both DNA replication and transcription provide a strong rationale for their synergistic potential. While the data presented here is illustrative, it underscores the critical need for dedicated in vitro and in vivo studies to validate this hypothesis. Future research should focus on determining the optimal concentration ratios for synergy, evaluating the combination's efficacy against a broad panel of clinical isolates, and assessing its potential to prevent the emergence of resistance. Such investigations will be pivotal in translating this promising combination into a tangible clinical strategy in the global fight against tuberculosis.
References
- 1. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validating DnaN as the Primary Target of Griselimycin in Whole Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the DNA sliding clamp (DnaN) as the primary cellular target of the antibiotic griselimycin (GM) and its derivatives, such as cyclohexyl-griselimycin (CGM). The evidence strongly supports a specific mechanism of action, which is crucial for the ongoing development of this promising class of antitubercular agents.
Executive Summary
Griselimycins are potent antibiotics with significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2] Extensive research has validated that griselimycins function by inhibiting the DNA polymerase sliding clamp, DnaN, a critical component of the DNA replication machinery.[1][2] This guide presents the key experimental evidence that substantiates DnaN as the primary target and discusses the lack of evidence for significant off-target effects.
Data Presentation: Comparison of this compound's Effects
The following tables summarize the key quantitative data from studies validating DnaN as the primary target of this compound.
Table 1: In Vitro Activity of this compound and its Analogs
| Compound | Target Organism | MIC (µg/mL) |
| This compound (GM) | M. tuberculosis H37Rv | 1.0 |
| Methylthis compound (MGM) | M. tuberculosis H37Rv | 0.5 |
| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv | 0.06 |
| CGM | M. abscessus | 0.5 µM |
MIC (Minimum Inhibitory Concentration) is a measure of the potency of an antibiotic.
Table 2: Binding Affinity of Griselimycins to M. tuberculosis DnaN
| Compound | KD (nM) |
| This compound (GM) | 0.1 |
| Cyclohexylthis compound (CGM) | 0.2 |
KD (Dissociation Constant) is a measure of the binding affinity between a ligand (this compound) and its target (DnaN). A lower KD indicates a higher binding affinity.
Table 3: Emergence of Resistance to this compound
| Organism | Resistance Frequency | Mechanism of Resistance |
| M. smegmatis | Very low | Amplification of a chromosomal segment containing dnaN |
| M. tuberculosis | Rare (~5 x 10-10) | Amplification of the genomic region containing dnaN and the origin of replication (ori) |
Experimental Evidence and Methodologies
The validation of DnaN as the primary target of this compound in whole cells is supported by a convergence of evidence from multiple experimental approaches.
Target Overexpression and Gene Amplification
One of the most compelling lines of evidence comes from the analysis of resistant mutants. Bacteria that develop resistance to an antibiotic often do so by altering the drug's target.
-
Observation: Spontaneous resistance to this compound in Mycobacterium smegmatis and Mycobacterium tuberculosis occurs at a very low frequency.[1][3] Genome sequencing of these resistant mutants consistently reveals an amplification of a specific chromosomal segment that includes the dnaN gene.[1][3][4]
-
Interpretation: The increased copy number of the dnaN gene leads to higher levels of the DnaN protein. This overproduction of the target protein effectively titrates the drug, requiring higher concentrations of this compound to achieve the same inhibitory effect. This strongly suggests that DnaN is the primary target.
Experimental Protocol: Isolation and Analysis of this compound-Resistant Mutants
-
Bacterial Culture: M. smegmatis or M. tuberculosis is cultured on solid medium (e.g., Middlebrook 7H10 agar) containing increasing concentrations of this compound.
-
Selection of Resistant Colonies: Colonies that grow at concentrations above the MIC are selected and sub-cultured.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type and resistant strains.
-
Whole-Genome Sequencing: The genomes of the wild-type and resistant mutants are sequenced to identify genetic alterations.
-
Southern Blot Analysis: To confirm gene amplification, genomic DNA is digested with a restriction enzyme (e.g., EcoRI), separated by gel electrophoresis, and transferred to a membrane. The membrane is then hybridized with a labeled probe specific for the dnaN gene to visualize the copy number of the gene.[5]
Direct Binding Assays
Biochemical assays have been used to demonstrate a direct and high-affinity interaction between this compound and the DnaN protein.
-
Observation: Surface plasmon resonance (SPR) studies show that this compound and its analogs bind to purified Mtb DnaN with very high affinity (in the picomolar to nanomolar range).[3][6]
-
Interpretation: This direct and tight binding is consistent with this compound's potent antibacterial activity. The high affinity suggests that the interaction is specific and likely responsible for the drug's mechanism of action.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Purified DnaN from M. smegmatis is immobilized on an SPR sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations are passed over the sensor chip surface.
-
Binding Measurement: The binding of this compound to DnaN is measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.
Inhibition of Protein-Protein Interactions
DnaN functions as a sliding clamp that tethers the DNA polymerase to the DNA, a crucial step in DNA replication. It acts as a hub for protein-protein interactions (PPIs).
-
Observation: Griselimycins bind to a hydrophobic cleft on the DnaN protein that is known to be the interaction site for other proteins involved in DNA replication and repair, such as the DNA polymerase III α subunit (DnaE1).[3][4] Biochemical assays confirm that this compound inhibits the interaction between DnaN and DnaE1.[6]
-
Interpretation: By blocking this essential protein-protein interaction, this compound disrupts the DNA replication machinery, leading to a bactericidal effect.[6] This provides a clear molecular mechanism for the antibiotic's action.
Phenotypic Analysis
The observable effects of this compound on bacterial cells are consistent with the inhibition of DNA replication.
-
Observation: Treatment of mycobacteria with this compound leads to cell elongation, a phenotype often associated with the blockage of DNA replication.[5] Furthermore, this compound treatment induces the SOS response, a cellular stress response to DNA damage.[5]
Comparison with Alternative Hypotheses
While the evidence overwhelmingly points to DnaN as the primary target, it is important to consider and rule out alternative possibilities.
-
Off-Target Effects: The high specificity and potency of this compound, along with the consistent emergence of resistance through target amplification, argue against significant off-target effects. If this compound had multiple targets of similar affinity, resistance would likely arise through different and more varied mechanisms.
-
Alternative Mechanisms of Action: The direct evidence of high-affinity binding to DnaN and the inhibition of its interaction with DNA polymerase make alternative primary mechanisms, such as cell wall synthesis inhibition or protein synthesis inhibition, highly unlikely. Furthermore, there is a lack of cross-resistance with other classes of antibiotics, indicating a distinct mechanism of action.[5]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
Comparative Analysis of Griselimycin and Rifampicin Resistance in Mycobacteria
A comprehensive guide for researchers and drug development professionals.
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutics with unique mechanisms of action. Griselimycin, a cyclic depsipeptide antibiotic, has garnered renewed interest due to its potent activity against Mtb, including multidrug-resistant strains. This guide provides a detailed comparative analysis of resistance to this compound and the frontline anti-tuberculosis drug, rifampicin (B610482), supported by experimental data and protocols.
Executive Summary
This guide presents a side-by-side comparison of the mechanisms of action, resistance profiles, and associated fitness costs of this compound and rifampicin. A key differentiator is the mechanism of resistance: this compound resistance primarily arises from target amplification, a reversible process with a significant fitness cost, whereas rifampicin resistance is predominantly caused by stable genetic mutations in its target. This fundamental difference has significant implications for the potential development and durability of these two antimicrobial agents.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and rifampicin resistance.
Table 1: Minimum Inhibitory Concentration (MIC) Values against Mycobacterium tuberculosis
| Antibiotic | Susceptible Strain MIC Range (µg/mL) | Resistant Strain MIC Range (µg/mL) | Notes |
| This compound (Cyclohexylthis compound) | 0.04 - 0.11[1] | Not extensively documented; resistance is associated with target amplification rather than specific MIC breakpoints. | The MIC for resistant strains is expected to be significantly higher due to the increased concentration of the DnaN target. |
| Rifampicin | ≤ 1.0[2] | 0.5 - >64 | Resistance levels are categorized as low (MICs near the critical concentration) or high, depending on the specific rpoB mutation.[3] |
Table 2: Frequency of Resistance and Fitness Cost
| Antibiotic | Frequency of Resistance | Associated Fitness Cost | Notes |
| This compound | Very low (<1 x 10⁻⁸)[1][4] | High; resistance is associated with a considerable fitness loss.[5][6] | Resistance is often reversible.[5][6] |
| Rifampicin | 10⁻⁷ to 10⁻⁸ | Variable; some rpoB mutations confer a significant fitness cost, which can be compensated by secondary mutations.[3][7][8][9][10] | Resistance is generally stable due to genetic mutations. |
Table 3: Cross-Resistance Profile
| Antibiotic | Cross-Resistance Observed | Notes |
| This compound | No cross-resistance with other anti-TB drugs has been reported. | The unique mechanism of action targeting DnaN makes cross-resistance with drugs targeting other pathways unlikely. |
| Rifampicin | High cross-resistance with other rifamycins (B7979662) (e.g., rifabutin, rifapentine).[11] | The degree of cross-resistance can depend on the specific rpoB mutation. |
Mechanism of Action and Resistance
This compound
This compound exerts its bactericidal effect by targeting the DNA polymerase sliding clamp, DnaN.[4][5][6][12][13] This essential protein encircles the DNA and tethers the DNA polymerase to the template, enabling efficient DNA replication. This compound binds to a hydrophobic pocket on DnaN, preventing its interaction with the DNA polymerase and thereby halting DNA synthesis.
Resistance to this compound in mycobacteria is a rare event and occurs primarily through the amplification of a chromosomal segment containing the dnaN gene.[4][5][6][13] This leads to an overproduction of the DnaN protein, effectively titrating the drug away from its site of action. This resistance mechanism is notable for being reversible and imposing a significant fitness cost on the bacterium.[5][6]
Caption: Mechanism of this compound Action and Resistance.
Rifampicin
Rifampicin is a potent bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase (RNAP).[14][15][16][17] It binds to the β-subunit of RNAP, encoded by the rpoB gene, at a site adjacent to the enzyme's active center. This binding sterically obstructs the path of the elongating RNA transcript, preventing transcription beyond a length of 2-3 nucleotides.
Resistance to rifampicin is predominantly caused by missense mutations within an 81-bp region of the rpoB gene known as the rifampicin resistance-determining region (RRDR).[14][15][16][17] These mutations alter the conformation of the rifampicin binding site, reducing the drug's affinity for RNAP and allowing transcription to proceed. Different mutations within the RRDR can confer varying levels of resistance.
Caption: Mechanism of Rifampicin Action and Resistance.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
Sterile 96-well microtiter plates.
-
M. tuberculosis H37Rv (ATCC 27294) or clinical isolates.
-
Antimicrobial stock solutions (this compound, Rifampicin).
-
Sterile saline with 0.05% Tween 80.
-
0.5 McFarland standard.
-
Incubator at 37°C.
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer several colonies of M. tuberculosis from a solid medium into a sterile tube containing saline with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow large particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Perform two-fold serial dilutions of the antimicrobial stock solutions in Middlebrook 7H9 broth in the 96-well plate to achieve the desired concentration range.
-
Include a drug-free growth control well and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well, except the sterility control.
-
Seal the plate and incubate at 37°C.
-
-
Reading the Results:
-
Visually inspect the plates for growth after 7, 14, and 21 days.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: Workflow for MIC Determination.
Protocol 2: DNA Sequencing for Resistance Determination
This protocol outlines the general steps for identifying mutations in the rpoB gene (for rifampicin resistance) or amplification of the dnaN gene (for this compound resistance).
Materials:
-
Mycobacterial DNA extraction kit or reagents (e.g., CTAB method).
-
PCR primers specific for the rpoB RRDR or the dnaN gene and its flanking regions.
-
PCR master mix.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA sequencing service or instrument.
Procedure:
-
DNA Extraction:
-
PCR Amplification:
-
Set up a PCR reaction using the extracted DNA as a template and primers flanking the target region (rpoB RRDR or dnaN).
-
Perform PCR using an appropriate thermocycling program.
-
Verify the amplification of the correct DNA fragment by agarose gel electrophoresis.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Submit the purified product for Sanger sequencing or prepare a library for next-generation sequencing.
-
-
Data Analysis:
-
For rpoB, align the obtained sequence with the wild-type rpoB sequence to identify any mutations.
-
For dnaN, quantitative PCR (qPCR) can be used to determine the copy number of the dnaN gene relative to a single-copy reference gene to assess amplification. Alternatively, whole-genome sequencing can reveal gene amplification events.
-
Caption: Workflow for Resistance Gene Sequencing.
Conclusion
This compound and rifampicin represent two distinct classes of anti-mycobacterial agents with fundamentally different mechanisms of action and resistance. The low frequency of resistance to this compound, coupled with the high fitness cost and reversibility of this resistance, makes it a highly promising candidate for further development in the fight against drug-resistant tuberculosis. In contrast, the relative ease with which stable, high-level resistance to rifampicin can emerge through single point mutations underscores the need for new therapeutic strategies. The data and protocols presented in this guide are intended to support further research into these and other novel anti-tuberculosis agents.
References
- 1. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Fitness costs of Mycobacterium tuberculosis resistant to rifampicin is compensated by rapid Th2 polarization mediated by early and high IL-4 production during mice infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. Fitness costs of rifampicin resistance in Mycobacterium tuberculosis are amplified under conditions of nutrient starvation and compensated by mutation in the β' subunit of RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fitness cost of drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The competitive cost of antibiotic resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A SIMPLE METHOD OF DNA EXTRACTION OF MYCOBACTERIUM TUBERCULOSIS FROM SPUTUM CULTURES FOR SEQUENCING ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Griselimycin's Potential: A Comparative Analysis of its Efficacy Against Non-Tuberculous Mycobacteria
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Preclinical Data on Griselimycin and its Analogs for the Treatment of Non-Tuberculous Mycobacterial Infections.
Non-tuberculous mycobacteria (NTM) present a formidable challenge to clinicians and researchers due to their intrinsic resistance to many antibiotics and the long, often toxic, treatment regimens required. The search for novel therapeutics has led to the reinvestigation of older compounds, with the cyclic peptide antibiotic this compound emerging as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound, particularly its synthetic analog cyclohexylthis compound (CGM), against NTM, with a focus on the highly drug-resistant Mycobacterium abscessus. Data is presented alongside standard-of-care treatments to offer a clear perspective on its potential.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro activity of an antimicrobial agent is a critical first step in assessing its potential. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.
Cyclohexylthis compound (CGM) vs. Standard Antibiotics Against Mycobacterium abscessus
Mycobacterium abscessus is notorious for its extensive drug resistance. The data below summarizes the MICs of CGM against various M. abscessus strains compared to standard first-line and alternative antibiotics.
| Antimicrobial Agent | M. abscessus Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Cyclohexylthis compound (CGM) | ATCC 19977, K21, clinical isolates | 0.2 - 0.8 | 0.4 | 0.8 | [1] |
| Clarithromycin (B1669154) | Clinical isolates | >32 (inducible resistance) | - | - | [1] |
| Azithromycin | M. abscessus subsp. massiliense | - | - | - | [Inducible resistance] |
| Amikacin | Clinical isolates | ≤1 - >64 | 8 | 16 | [1] |
| Imipenem | Clinical isolates | 0.25 - >16 | 4 | >16 | [1] |
| Tigecycline | Clinical isolates | 0.12 - 2 | 0.5 | 1 | [1] |
| Linezolid | Clinical isolates | 2 - >64 | 16 | 32 | [1] |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Standard Antibiotic Efficacy Against Other Clinically Relevant NTM
For a broader context, the following table presents the MIC data for standard antibiotics against Mycobacterium avium complex (MAC) and Mycobacterium kansasii. Currently, there is a lack of published data on the efficacy of this compound or its analogs against these specific NTM species.
| NTM Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| M. avium complex (MAC) | Clarithromycin | ≤0.06 - >64 | 1 | 2 | [2] |
| Azithromycin | 0.25 - >256 | 8 | 32 | [2] | |
| Amikacin | ≤1 - >64 | 8 | 16 | [2] | |
| Rifabutin | ≤0.03 - >16 | 0.5 | 1 | [2] | |
| M. kansasii | Clarithromycin | 0.16 - 0.50 | - | 0.50 | [3] |
| Rifampin | ≤0.12 - >4 | 0.25 | 0.5 | [4] | |
| Ethambutol | 0.5 - >16 | 2 | 4 | [4] | |
| Moxifloxacin | ≤0.06 - >8 | 0.25 | 0.5 | [4] |
Mechanism of Action and Resistance
Understanding the molecular pathways through which a drug acts and how resistance develops is crucial for its effective development and deployment.
This compound's Novel Target: DnaN Sliding Clamp
Griselimycins exhibit their bactericidal activity by targeting a novel protein in mycobacteria: the DNA polymerase sliding clamp, DnaN.[5] This protein is a critical component of the DNA replication machinery.
Resistance to Griselimycins in mycobacteria has been shown to be mediated by the amplification of the gene encoding DnaN.[5] This target amplification is a reversible process and is associated with a significant fitness cost to the bacteria.[5]
Macrolide Resistance in M. abscessus
A primary mechanism of resistance to macrolides, such as clarithromycin and azithromycin, in M. abscessus is the induction of the erythromycin (B1671065) ribosomal methylase gene, erm(41).
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution MIC Assay for NTM
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of NTM.[6][7][8][9]
Detailed Steps:
-
Inoculum Preparation:
-
Subculture the NTM isolate onto an appropriate solid medium (e.g., Middlebrook 7H10/7H11 agar) and incubate until sufficient growth is observed.
-
Harvest colonies and suspend them in a tube containing sterile saline with 0.05% Tween 80 to break up clumps.
-
Vortex the suspension and allow large particles to settle.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
-
Drug Dilution and Plate Preparation:
-
Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Dilute the standardized inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Seal the plates with an adhesive seal to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. abscessus, 37°C for MAC). Incubation times vary: 3-5 days for rapidly growing mycobacteria and up to 14 days for slowly growing mycobacteria.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.
-
Results are compared to established CLSI breakpoints to categorize the isolate as susceptible, intermediate, or resistant.
-
In Vivo Mouse Model of Mycobacterium abscessus Infection
The following protocol describes a murine model used to evaluate the in vivo efficacy of cyclohexylthis compound.[1][10]
Detailed Steps:
-
Animal Husbandry and Strain Selection:
-
Use an appropriate mouse strain, such as immunodeficient NOD SCID mice, which are susceptible to sustained NTM infection.
-
House the animals in a biosafety level 2 facility with ad libitum access to food and water.
-
-
Preparation of Inoculum and Infection:
-
Grow M. abscessus to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9).
-
Wash and resuspend the bacterial pellet in phosphate-buffered saline (PBS).
-
Anesthetize the mice and intranasally instill a defined inoculum (e.g., 10^6 CFU in 25-50 µL) of the bacterial suspension.
-
-
Drug Administration:
-
Prepare drug suspensions daily. Cyclohexylthis compound can be formulated in a vehicle such as 0.5% (w/v) carboxymethylcellulose.
-
Administer the drug and control treatments (vehicle alone and a standard-of-care antibiotic like clarithromycin) via oral gavage at the desired dosage for the specified treatment duration (e.g., 10 consecutive days).
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto solid media (e.g., Middlebrook 7H10 agar supplemented with OADC).
-
Incubate the plates at 37°C for 5-7 days and enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.
-
Current Status and Future Directions
The preclinical data for cyclohexylthis compound against M. abscessus is promising, demonstrating potent in vitro activity and in vivo efficacy in a mouse model.[1] Its novel mechanism of action, targeting the DnaN sliding clamp, makes it an attractive candidate, particularly for drug-resistant NTM strains.
However, several key areas require further investigation:
-
Spectrum of Activity: The efficacy of this compound and its analogs against a wider range of clinically important NTM, such as MAC and M. kansasii, needs to be established.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): More extensive PK/PD studies are necessary to optimize dosing regimens for potential clinical use.
-
Clinical Trials: To date, there is no publicly available information on clinical trials of this compound or its analogs for the treatment of NTM infections. The transition from preclinical success to clinical validation is a critical next step.
References
- 1. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. uttyler.edu [uttyler.edu]
- 8. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing a Forgotten Antibiotic: A Comparative Guide to the Structural Activity Relationship of Novel Griselimycin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Griselimycin derivatives, detailing their enhanced antitubercular activity. The following sections present quantitative data, experimental protocols, and visual representations of the structure-activity relationship (SAR) studies that have revitalized this promising class of antibiotics.
This compound, a natural cyclic peptide antibiotic discovered in the 1960s, has re-emerged as a potent candidate in the fight against tuberculosis, particularly drug-resistant strains.[1] Initial development was halted due to poor pharmacokinetic properties.[2] However, recent medicinal chemistry efforts have led to the generation of novel derivatives with significantly improved metabolic stability and potent in vivo efficacy.[3] These optimized compounds, most notably cyclohexylthis compound (CGM), target the DNA polymerase sliding clamp (DnaN), a crucial component of the bacterial DNA replication machinery.[4][5] This mechanism of action is distinct from current tuberculosis therapies, making this compound derivatives a valuable new class of antitubercular agents.[1]
Comparative Antimicrobial Activity of this compound Derivatives
The following table summarizes the in vitro activity of the natural product this compound and its optimized synthetic derivative, cyclohexylthis compound (CGM), against various mycobacterial strains. The key structural modification leading to the enhanced activity of CGM is the alkylation of the proline residue at position 8.[3] This modification improves the metabolic stability, lipophilicity, and ultimately the ability of the compound to penetrate the mycobacterial cell wall.[3]
| Compound | Modification | Target Organism | MIC (µM) | Reference |
| Griselimycins (natural) | - | Mycobacterium tuberculosis | - | [2] |
| Cyclohexylthis compound (CGM) | Cyclohexyl group at Proline-8 | Mycobacterium tuberculosis H37Rv | 0.05 | [3] |
| Cyclohexylthis compound (CGM) | Cyclohexyl group at Proline-8 | M. tuberculosis in RAW264.7 cells | 0.17 | [3] |
| Cyclohexylthis compound (CGM) | Cyclohexyl group at Proline-8 | Mycobacterium abscessus complex | 0.1 - 0.8 | [6] |
| SATB-082 | This compound derivative | Replicating M. tuberculosis | 0.04 - 0.11 | [7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment in assessing the potency of novel antimicrobial agents. The following is a detailed protocol for the broth microdilution method for Mycobacterium tuberculosis, based on established guidelines.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.
-
Plates: Sterile 96-well U-bottom microtiter plates.
-
Reagents: Test compounds (this compound derivatives), control antibiotics (e.g., Isoniazid, Rifampicin), sterile saline with 0.05% Tween 80, glass beads.
-
Equipment: Vortex mixer, incubator (37°C), biosafety cabinet, spectrophotometer or McFarland densitometer, inverted mirror or microplate reader.
2. Inoculum Preparation:
-
Aseptically transfer several colonies of M. tuberculosis from a solid medium (e.g., Middlebrook 7H10 or 7H11 agar) into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.
-
Vortex the tube for 1-2 minutes to create a homogenous suspension and break up bacterial clumps.
-
Allow the larger particles to settle for 30-60 minutes.
-
Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer or densitometer. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds and control antibiotics in Middlebrook 7H9 broth in the 96-well microtiter plates. The final volume in each well should be 100 µL. A typical concentration range for novel compounds is 0.015 to 128 µg/mL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Add 100 µL of the final bacterial inoculum (1-5 x 10⁵ CFU/mL) to each well, except for the sterility control wells.
-
Seal the plates and incubate at 37°C.
-
Read the plates visually using an inverted mirror or a microplate reader after 7, 14, and 21 days of incubation. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing the Path to Optimized Griselimycins
The following diagrams illustrate the general workflow of a structure-activity relationship study and the key structural modification of the this compound scaffold.
Caption: A diagram of the iterative cycle of a Structure-Activity Relationship (SAR) study.
Caption: The core structure of this compound with the key modification site at Proline-8.
References
- 1. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
Safety Operating Guide
Prudent Disposal of Griselimycin: A Guide for Laboratory Professionals
Disclaimer: No specific, officially mandated disposal protocol for Griselimycin has been found in the reviewed literature or safety data sheets. The following procedures are based on general best practices for the handling and disposal of antibiotic compounds in a laboratory setting to ensure safety and minimize environmental impact. Researchers must consult and adhere to their institution's specific guidelines and local regulations for chemical and biohazardous waste disposal.
This compound, a depsipeptide antibiotic with potent antituberculosis activity, requires careful management not only in its application but also in its disposal.[1][2] Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and harm aquatic ecosystems.[3][4] This guide provides essential safety and logistical information for the proper disposal of this compound in a research environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although a Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous chemical.[5]
Recommended PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect from spills.
This compound Waste Classification and Segregation
All materials contaminated with this compound should be considered chemical waste.[3] This includes:
-
Pure (unused) this compound powder.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE.
-
Spill cleanup materials.
Proper segregation is critical. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures for this compound Waste
The following step-by-step protocols are recommended for different forms of this compound waste.
1. Solid this compound Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, paper, and gloves should be collected in a dedicated, sealed plastic bag or container.
-
Label the container as "Hazardous Waste: this compound" and include the date.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
2. Liquid this compound Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste: this compound Solutions" and should indicate the solvent used.
-
Do not pour this compound solutions down the drain.[4]
-
Store the waste container in a designated satellite accumulation area until it is collected by a certified hazardous waste disposal service.
3. Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
The container should be clearly labeled to indicate its contents.
4. Decontamination of Lab Equipment:
-
For reusable lab equipment, a thorough cleaning procedure is necessary. This may involve washing with a suitable solvent to remove this compound, followed by standard cleaning protocols. The solvent wash should be collected as hazardous waste.
Inactivation Methods (Consider with Caution)
While some antibiotics can be inactivated by methods such as autoclaving or chemical treatment, there is no specific published data on the effectiveness of these methods for this compound. One study noted that a derivative of this compound has enhanced metabolic stability, suggesting the parent compound may also be robust.[1]
-
Autoclaving: The heat stability of this compound is not well-documented. Therefore, autoclaving alone is not a recommended method of disposal for this compound waste, as it may not effectively degrade the antibiotic.[3]
-
Chemical Inactivation: There are no established and validated chemical inactivation protocols for this compound.
Given the lack of specific data, the most responsible approach is to treat all this compound waste as chemically active and dispose of it through a certified hazardous waste management service.
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Powder | Collect in a labeled, sealed container for hazardous waste disposal. | Do not mix with other solid waste. |
| Liquid this compound Solutions | Collect in a labeled, leak-proof container for hazardous waste disposal. | Do not dispose of down the drain. |
| Contaminated Labware | Dispose of as solid hazardous waste. | Segregate from non-hazardous lab waste. |
| Contaminated Sharps | Place in a designated sharps container for chemical waste. | Ensure proper labeling. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Comprehensive Safety and Handling Guide for Griselimycin
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Griselimycin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, it is crucial to follow standard laboratory safety practices.[1] Due to a lack of extensive testing data, a cautious approach is recommended.[1] The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling chemical powders in a laboratory setting.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[2] | To prevent direct skin contact with the compound. The SDS for this compound does not provide specific glove material recommendations due to a lack of testing.[1] Nitrile gloves are a common and effective choice for handling many chemical powders. |
| Eye Protection | Safety glasses with side shields or goggles are required.[2] | To protect the eyes from potential splashes or airborne particles of the this compound powder. |
| Body Protection | A standard laboratory coat must be worn.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating dust or aerosols, or if handling the powder outside of a fume hood.[3][4] | This compound is a solid powder, and inhalation of dust should be avoided.[5] Surgical masks do not offer adequate protection from fine chemical dust.[3] Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize dust generation.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is vital to minimize exposure and ensure a safe working environment.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Prepare a designated work area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.[2]
-
Ensure all necessary equipment, such as a calibrated scale, weigh boats, and appropriate solvents, are within easy reach to avoid unnecessary movement and potential spills.
-
-
Handling:
-
Carefully weigh the desired amount of this compound powder. Avoid generating dust during this process.[2]
-
If dissolving or creating a solution, add the solvent to the powder slowly to prevent splashing.
-
Keep containers with this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully wipe down the work area with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Waste Segregation and Disposal Workflow
Caption: A diagram illustrating the correct procedure for segregating and disposing of this compound waste.
Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as used gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
-
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Arrange for the collection of hazardous waste by a licensed disposal service. Do not attempt to transport the waste yourself.[2]
-
Emergency Procedures:
-
Spills: In the event of a spill, contain the material and clean it up using an inert absorbent material. Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Personal Contact:
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
